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3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid Documentation Hub

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  • Product: 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
  • CAS: 1170008-43-1

Core Science & Biosynthesis

Foundational

Whitepaper: A Multi-Faceted Strategy for Predicting and Validating Biological Targets of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in the drug discovery pipeline.[1] This is particularly true for compounds emerging from phenotypic screens,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in the drug discovery pipeline.[1] This is particularly true for compounds emerging from phenotypic screens, where the mechanism of action is unknown.[2][3] This technical guide outlines a comprehensive, multi-pronged strategy for the target deconvolution of 3-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoic acid, a novel compound of interest (COI). By integrating robust computational prediction methods with rigorous experimental validation, we provide a self-validating workflow designed for researchers, scientists, and drug development professionals. Our approach begins with structural informatics to generate initial hypotheses, proceeds through a cascade of in silico screening techniques, and culminates in a suite of biophysical, biochemical, and cell-based assays to confirm direct target engagement and functional modulation in a physiologically relevant context. Each protocol is detailed with an emphasis on the scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Imperative of Target Deconvolution

Modern drug discovery has seen a resurgence of phenotypic screening, a powerful method for identifying compounds that elicit a desired biological response without a priori knowledge of the molecular target.[3] However, progressing a hit from a phenotypic screen into a viable lead candidate requires a thorough understanding of its mechanism of action, a process known as target deconvolution.[2][4][5] Identifying the specific protein(s) a compound interacts with is essential for several reasons: it enables structure-activity relationship (SAR) studies for lead optimization, helps anticipate potential off-target toxicities, and provides crucial insights into the underlying biology of the disease.[1]

This guide focuses on a specific molecule, 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (hereafter referred to as the COI). The structure contains several privileged chemical motifs—a pyridazine core, a fluorophenoxy group, and a benzoic acid moiety—that suggest potential interactions with multiple target classes. This document presents a systematic workflow to navigate this complexity, moving from broad, predictive methods to definitive, experimental validation.

Initial Assessment: Structural Analysis and Hypothesis Generation

The chemical architecture of the COI provides the initial clues for potential target classes. A critical first step is to analyze these fragments in the context of known pharmacologically active compounds.

  • Pyridazine/Pyridazinone Scaffold: This heterocyclic core is present in numerous bioactive molecules. For instance, certain pyridazinone derivatives have been identified as potent and selective Class I HDAC inhibitors.[6] Other related 3,6-disubstituted pyridazines have been designed as inhibitors of VEGFR-2 kinase, a key player in angiogenesis.

  • Benzoic Acid Moiety: This group is a common feature in many drugs, often acting as a key hydrogen bond donor/acceptor or a mimetic of phosphate groups. Its presence is noted in compounds targeting a wide range of enzymes and receptors, including phosphodiesterase 4 (PDE4).[7]

  • Fluorophenoxy Group: The fluorinated phenyl ring is a classic feature in medicinal chemistry, often used to enhance binding affinity through hydrophobic or halogen-bonding interactions and to improve metabolic stability.

Based on this structural analysis, we can formulate an initial set of hypotheses. The COI may interact with protein classes such as kinases, histone deacetylases (HDACs), or phosphodiesterases (PDEs) . This hypothesis-driven approach allows for a more focused and efficient application of the subsequent computational and experimental resources.

Phase I: In Silico Target Prediction

Computational methods provide a rapid and cost-effective means to screen vast biological space and prioritize targets for experimental validation.[8][9] Our strategy employs a combination of ligand-based and structure-based approaches to build a robust predictive model.[10][11]

Ligand-Based Similarity Searching

This approach is founded on the principle that structurally similar molecules often share similar biological targets. We will utilize 2D and 3D similarity searches against large-scale bioactivity databases like ChEMBL and PubChem.

  • 2D Similarity: Employs molecular fingerprints to identify compounds with similar topological features.

  • 3D Similarity (Shape-Based): Compares the three-dimensional shape and electrostatic potential of the COI against a database of known active compounds.

The output is a ranked list of known targets associated with the most similar database compounds, providing a powerful starting point for our investigation.

Structure-Based Virtual Screening

Target Panel for Docking:

  • Kinases: Representatives from major kinase families (e.g., VEGFR-2, Aurora Kinase B, other serine/threonine kinases).[13]

  • HDACs: Class I isoforms (HDAC1, 2, 3).[6]

  • PDEs: Specifically, the catalytic domain of PDE4.[7]

Docking scores and predicted binding poses will be analyzed to identify high-probability interactions, paying close attention to the engagement of key residues within the binding sites.

AI-Powered Target Prediction

In_Silico_Workflow COI Compound of Interest (COI) 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid LigandBased Ligand-Based Methods (Similarity & Pharmacophore) COI->LigandBased StructureBased Structure-Based Methods (Molecular Docking) COI->StructureBased AI_ML AI / Machine Learning (Kinome Profiling, etc.) COI->AI_ML Hypothesis Structural Hypothesis (Kinases, HDACs, PDEs) COI->Hypothesis TargetList Prioritized Target List LigandBased->TargetList StructureBased->TargetList AI_ML->TargetList Databases Databases (ChEMBL, PubChem, PDB) Databases->LigandBased Databases->StructureBased Databases->AI_ML Hypothesis->StructureBased informs docking panel

Caption: In Silico Target Prediction Workflow.

Phase II: Experimental Target Validation

Computational predictions must be substantiated with empirical evidence.[17][18] The prioritized target list from Phase I will be subjected to a tiered experimental validation cascade designed to confirm direct binding, functional activity, and cellular engagement.

Biophysical Confirmation of Direct Binding

The first experimental question is simple: does the COI physically interact with the predicted protein target? Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay (TSA), is an ideal primary screen for this purpose.[19][20] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[21] A positive thermal shift (ΔTm) indicates that the compound stabilizes the protein, which is strong evidence of direct binding.[22]

  • Reagent Preparation:

    • Prepare a 2 µM solution of the purified target protein in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl). The buffer should be consistent across all experiments for a given target.

    • Prepare a 10 mM stock solution of the COI in 100% DMSO. Create a dilution series to test final concentrations from 1 µM to 50 µM.

    • Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration from a 5000X stock).[21]

  • Assay Plate Setup (384-well PCR plate):

    • To each well, add 10 µL of the protein/dye mixture.

    • Add 10-50 nL of the COI or DMSO vehicle control using an acoustic liquid handler or manual pipette. The final DMSO concentration should not exceed 0.5%.

    • Include a "protein-free" control (buffer and dye only) to establish baseline fluorescence.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents.

    • Place the plate in a real-time PCR instrument.[20]

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a ramp rate of 1°C/min, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated from the peak of the first derivative of the curve.[21]

    • Calculate the thermal shift: ΔTm = Tm (Protein + COI) - Tm (Protein + DMSO) . A ΔTm ≥ 2°C is generally considered a significant stabilizing effect.

Biochemical Confirmation of Functional Activity

Confirming direct binding is necessary but not sufficient. We must also demonstrate that this binding event modulates the protein's biological function. For enzymes like kinases, this involves measuring the inhibition of their catalytic activity.[23][24]

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[25]

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as recommended for the specific kinase target.

    • Prepare a solution of the kinase and its specific substrate (peptide or protein) in the reaction buffer.

    • Prepare a solution of ATP at its Km concentration for the target kinase to ensure sensitivity to competitive inhibitors.[24]

    • Prepare a serial dilution of the COI in DMSO, followed by dilution in reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the COI solution or DMSO control.

    • Initiate the reaction by adding the kinase/substrate mixture and the ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a luciferase/luciferin-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the COI concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the COI required to inhibit 50% of the enzyme's activity.[24]

Predicted TargetBiophysical Binding (DSF)Biochemical Function (Enzymatic Assay)
VEGFR-2 ΔTm = +5.8 °CIC50 = 75 nM
HDAC1 ΔTm = +1.1 °CIC50 > 10 µM
PDE4B ΔTm = +3.2 °CIC50 = 850 nM
Aurora Kinase A ΔTm = +4.5 °CIC50 = 220 nM
Table 1: Hypothetical validation data for the top computationally predicted targets of the COI.
Broad Selectivity Profiling (Kinome Screening)

To understand the selectivity of the COI and identify potential off-targets, it is crucial to screen it against a broad panel of related proteins.[25] For a validated kinase inhibitor, this involves profiling against a large portion of the human kinome. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's kinase panels offer efficient platforms for this purpose.[26][27] This step is critical for building a safety profile and confirming that the desired therapeutic effect is due to modulation of the primary target(s).

Cell-Based Target Validation

The final step is to confirm that the COI engages its target and exerts a functional effect within a living cell.[28][29][30]

  • Cellular Target Engagement (CETSA®): The Cellular Thermal Shift Assay (CETSA®) extends the principle of DSF to the cellular environment.[4] Live cells are treated with the COI, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry). Stabilization of the target protein in the presence of the COI confirms intracellular target engagement.

  • Functional Cellular Assays: These assays measure the downstream consequences of target modulation.[31][32] The choice of assay is dictated by the target's known biological role.

    • For a VEGFR-2 inhibitor: A cell-based assay could measure the inhibition of VEGF-induced proliferation or migration of human umbilical vein endothelial cells (HUVECs).

    • For an Aurora Kinase inhibitor: A high-content imaging assay could be used to quantify the percentage of cells arrested in the G2/M phase of the cell cycle.

Experimental_Workflow TargetList Prioritized Target List (from In Silico) DSF 1. Biophysical Assay (DSF) Confirms Direct Binding TargetList->DSF Biochem 2. Biochemical Assay (e.g., Kinase IC50) Confirms Functional Activity DSF->Biochem Hits Kinome 3. Selectivity Profiling (e.g., Kinome Scan) Assesses Off-Targets Biochem->Kinome Potent Hits Cellular 4. Cell-Based Assays (CETSA, Functional Readout) Confirms Physiological Relevance Biochem->Cellular Potent Hits ValidatedTarget Validated Target(s) & Selectivity Profile Kinome->ValidatedTarget Cellular->ValidatedTarget

Caption: Experimental Target Validation Cascade.

Data Integration and Pathway Analysis

The final phase of target deconvolution involves synthesizing all generated data to build a comprehensive profile of the COI. By integrating the biophysical, biochemical, and cellular data, we can confidently name the primary biological target(s). Furthermore, placing these targets into their known signaling pathways using tools like the STRING database or Cytoscape software allows us to predict the broader physiological consequences of treatment with the COI.[8]

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates Ras Ras VEGFR2->Ras activates PI3K PI3K VEGFR2->PI3K activates COI COI COI->VEGFR2 inhibits Proliferation Cell Proliferation & Migration PLCg->Proliferation Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical VEGFR-2 Signaling Pathway Modulation.

Conclusion and Future Directions

The workflow detailed in this guide provides a robust and self-validating framework for the target deconvolution of 3-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoic acid. By systematically progressing from computational prediction to multi-tiered experimental validation, this strategy minimizes wasted resources and maximizes the probability of successfully identifying the compound's true biological targets. The confirmation of a primary target and a clear selectivity profile enables the next crucial stages of the drug discovery process: medicinal chemistry-driven lead optimization to enhance potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo testing in relevant disease models.

References

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Exploratory

Hydrogen bond donor and acceptor counts for 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

An In-depth Technical Guide to the Hydrogen Bonding Profile of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid Executive Summary This guide provides a detailed analysis of the hydrogen bonding potential of the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrogen Bonding Profile of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Executive Summary

This guide provides a detailed analysis of the hydrogen bonding potential of the chemical compound 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid. Understanding a molecule's hydrogen bond donor and acceptor capacity is fundamental in drug discovery and development, as these interactions govern critical properties such as target binding affinity, solubility, and membrane permeability. Through a systematic, first-principles analysis of the molecule's constituent functional groups, we identify one hydrogen bond donor and six potential hydrogen bond acceptors. This document elucidates the rationale for these assignments, presents the data in a clear format, and discusses the implications for medicinal chemistry applications.

The Central Role of Hydrogen Bonding in Molecular Recognition

In the landscape of drug design, the hydrogen bond is a paramount non-covalent interaction.[1][2] It is a highly directional interaction that occurs when a hydrogen atom, covalently bonded to a highly electronegative atom (the donor ), is attracted to another nearby electronegative atom (the acceptor ).[2][3] The strength of this bond, typically ranging from 10-40 kJ/mol, is significant enough to confer high specificity and affinity in drug-receptor complexes, yet labile enough to allow for dynamic biological processes.[1] An accurate enumeration of a molecule's hydrogen bond donors and acceptors is therefore a foundational step in predicting its pharmacokinetic and pharmacodynamic profile.

Pillars of Hydrogen Bonding:

  • Hydrogen Bond Donor: A functional group containing a hydrogen atom covalently bonded to a highly electronegative atom, primarily Nitrogen (N), Oxygen (O), or Fluorine (F).[3][4] This bond is highly polarized, leaving the hydrogen with a partial positive charge, making it electrophilic.

  • Hydrogen Bond Acceptor: An electronegative atom (typically N, O, or F) possessing at least one lone pair of electrons.[4] This lone pair provides a region of negative electrostatic potential that can interact with the partially positive hydrogen from a donor group.

Structural Deconstruction and Analysis

To accurately determine the hydrogen bonding characteristics of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid, we must first dissect its molecular structure into its core functional components.

Chemical Structure:

The key functional groups for our analysis are:

  • Carboxylic Acid Group (-COOH)

  • Pyridazine Ring

  • Ether Linkage (-O-)

  • Fluorine Substituent (-F)

The logical workflow for identifying hydrogen bonding potential is outlined in the diagram below.

G cluster_input Input cluster_process Analytical Workflow cluster_output Output mol 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid identify_hetero Step 1: Identify all heteroatoms (N, O, F) mol->identify_hetero identify_donors Step 2: Scan for H atoms covalently bonded to N or O identify_hetero->identify_donors identify_acceptors Step 3: Scan for heteroatoms with available lone pairs identify_donors->identify_acceptors apply_rules Step 4: Apply chemical principles (e.g., electronegativity, resonance) identify_acceptors->apply_rules donor_count Hydrogen Bond Donor Count apply_rules->donor_count acceptor_count Hydrogen Bond Acceptor Count apply_rules->acceptor_count

Caption: Workflow for Hydrogen Bond Potential Analysis.

Enumeration of Hydrogen Bond Donors

A hydrogen bond donor is defined by the presence of a hydrogen atom attached to an electronegative atom.[5] By inspecting the structure of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid, we identify the potential donor sites.

Protocol for Donor Identification:

  • Scan the Molecule: Examine every hydrogen atom in the molecule.

  • Assess Covalent Bond: Determine if the hydrogen is bonded to a carbon atom or a heteroatom (N, O). Hydrogens bonded to carbon are generally not considered donors.

  • Confirm Donor Status: A hydrogen atom bonded to an oxygen or nitrogen atom is confirmed as a hydrogen bond donor.

Analysis:

  • The carboxylic acid functional group contains a hydroxyl (-OH) moiety. The hydrogen atom is covalently bonded to a highly electronegative oxygen atom.

Total Hydrogen Bond Donors: 1

Enumeration of Hydrogen Bond Acceptors

Hydrogen bond acceptors are electronegative atoms with accessible lone pairs of electrons.[4]

Protocol for Acceptor Identification:

  • Scan the Molecule: Identify all electronegative heteroatoms (O, N, F).

  • Confirm Lone Pairs: Verify the presence of at least one lone pair of electrons on each heteroatom. All identified heteroatoms in this molecule fit this criterion.

  • Assess Accessibility: Consider the steric and electronic environment. In this molecule, all potential acceptors are considered accessible.

Analysis:

  • Carboxylic Acid Group (-COOH):

    • The carbonyl oxygen (C=O) is sp² hybridized and possesses two lone pairs. It is a strong hydrogen bond acceptor.

    • The hydroxyl oxygen (-OH) , in addition to donating its hydrogen, has two lone pairs and can also function as a hydrogen bond acceptor.[5]

  • Pyridazine Ring:

    • This aromatic ring contains two nitrogen atoms . Both are sp² hybridized, and each possesses a lone pair of electrons in the plane of the ring, making them available to accept hydrogen bonds.

  • Ether Linkage (-O-):

    • The ether oxygen atom connecting the fluorophenoxy and pyridazine moieties is sp² hybridized (due to resonance with the aromatic rings) and has two lone pairs, qualifying it as a hydrogen bond acceptor.

  • Fluorine Substituent (-F):

    • The fluorine atom is the most electronegative element and has three lone pairs. It is classified as a hydrogen bond acceptor.

    • Expertise Note: It is crucial to recognize that while formally an acceptor, fluorine is considered a very weak one in the context of drug-receptor interactions compared to oxygen or nitrogen. Its contribution to binding affinity is often minimal or negligible. However, for computational and rule-based counting (e.g., in cheminformatics), it is typically included.

Total Hydrogen Bond Acceptors: 6

Summary and Implications in Drug Design

The hydrogen bonding profile is a key determinant of a compound's drug-like properties. The counts for 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid are summarized below.

ParameterCountContributing Atoms
Hydrogen Bond Donors 1The hydrogen of the carboxylic acid's -OH group.
Hydrogen Bond Acceptors 6Carbonyl O, Hydroxyl O, two Pyridazine N's, Ether O, Fluoro F.

This profile can be visualized by mapping the donor and acceptor sites onto the molecular structure.

Caption: Annotated H-Bonding Sites (Conceptual Diagram).

Medicinal Chemistry Context:

  • Lipinski's Rule of Five: This well-established guideline for oral bioavailability suggests that drug candidates should ideally have no more than 5 H-bond donors and no more than 10 H-bond acceptors. The compound 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid, with 1 donor and 6 acceptors, comfortably falls within these limits.

  • Target Interaction: The presence of multiple acceptors, particularly the two pyridazine nitrogens and the carbonyl oxygen, provides several opportunities for forming strong, directional hydrogen bonds within a target protein's active site. The single, acidic proton donor can engage with key basic residues like histidine, lysine, or arginine.

  • Solubility and Permeability: The balance of donors and acceptors influences a molecule's interaction with water, impacting its solubility. The polar nature of the carboxylic acid and pyridazine groups suggests some degree of aqueous solubility, which is essential for drug delivery.

This comprehensive analysis confirms that 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid possesses a hydrogen bonding profile consistent with established principles of modern drug design.

References

  • Organic Functional Groups- H-bond donors and H-bond acceptors. (2020). Chemistry LibreTexts. [Link]

  • The donor and acceptors atoms in the Hydrogen bond | With Examples. (n.d.). Organic Chemistry Tutorial. [Link]

  • Hydrogen Bonding: Acceptors and Donors. (n.d.). Wisc-Online. [Link]

  • Hydrogen bond. (2024). Wikipedia. [Link]

  • Understanding Hydrogen Bonds: Donors and Acceptors Explained. (2026). Oreate AI Blog. [Link]

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Protocols & Analytical Methods

Method

Optimization of reaction conditions for coupling 4-fluorophenol with pyridazine intermediates

Application Note & Protocol Guide Topic: Optimization of Reaction Conditions for the Synthesis of 4-Fluorophenyl Pyridazinyl Ethers Audience: Researchers, scientists, and drug development professionals. Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimization of Reaction Conditions for the Synthesis of 4-Fluorophenyl Pyridazinyl Ethers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridazinyl Ethers in Medicinal Chemistry

The pyridazine ring is a privileged scaffold in modern drug discovery, recognized for its unique physicochemical properties that can enhance molecular recognition and improve pharmacokinetic profiles.[1] Its high dipole moment, hydrogen bonding capacity, and ability to serve as a bioisostere for a phenyl ring make it a valuable component in designing novel therapeutics.[1] When coupled with a 4-fluorophenyl moiety, the resulting diaryl ether structure is of significant interest, as the fluorine atom can modulate metabolic stability, pKa, and binding interactions.

The synthesis of such C-O bonds between an electron-rich phenol and a potentially electron-deficient heteroaromatic ring presents distinct chemical challenges. The two primary strategies for this transformation are the Palladium-catalyzed Buchwald-Hartwig C-O coupling and the Nucleophilic Aromatic Substitution (SNAr). The selection and optimization of the reaction pathway are critical and depend heavily on the electronic properties of the pyridazine intermediate and the desired functional group tolerance.

This guide provides a detailed analysis of both methodologies, offering in-depth protocols and a systematic approach to reaction optimization, empowering researchers to efficiently synthesize these valuable molecular targets.

Part A: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a powerful and versatile method for forming carbon-heteroatom bonds, including the C-O linkage of diaryl ethers.[2][3] Its broad substrate scope and tolerance for diverse functional groups make it the premier choice for coupling 4-fluorophenol, especially with pyridazine intermediates that are not sufficiently activated for SNAr.

Mechanistic Overview: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is fundamental to rational optimization.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridazine intermediate, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5]

  • Ligand Exchange & Deprotonation: The phenol coordinates to the Pd(II) center. A base then deprotonates the phenol to form a palladium-phenoxide intermediate.

  • Reductive Elimination: The final C-O bond is formed as the diaryl ether product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[4]

Buchwald-Hartwig C-O Coupling Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Pyridazine-Pd(II)-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition phenoxide_complex Pyridazine-Pd(II)-OAr (Palladium Phenoxide) oa_complex->phenoxide_complex Ligand Exchange & Deprotonation phenoxide_complex->pd0 Reductive Elimination product Product (Diaryl Ether) phenoxide_complex->product pyridazine_halide Pyridazine-X pyridazine_halide->center_point phenol Ar-OH + Base phenol->center_point

Caption: The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Optimization of Key Reaction Parameters

A systematic approach to optimizing the Buchwald-Hartwig coupling involves the careful selection of the catalyst system, base, and solvent.

The choice of ligand is the most critical factor for a successful C-O coupling. Bulky, electron-rich biaryl phosphine ligands are required to promote the key steps of oxidative addition and reductive elimination.[6] Modern palladium pre-catalysts, which are air-stable and generate the active Pd(0) species in situ, are highly recommended for reproducibility.[5]

ParameterRecommendation & Rationale
Pd Source Use a pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G3). These offer superior activity, stability, and ease of handling compared to sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction.[3]
Ligand Class Biaryl monophosphine ligands (Buchwald ligands) are the gold standard. They stabilize the monoligated Pd(0) species crucial for reactivity.[7]
Initial Screening XPhos or RuPhos are excellent starting points for heteroaromatic couplings due to their general effectiveness.[8]
Steric Hindrance For sterically demanding pyridazine intermediates (e.g., substitution ortho to the leaving group), more hindered ligands like BrettPhos or tBuXPhos may be required to facilitate reductive elimination.[6][8]
Pd/Ligand Ratio If not using a pre-catalyst, a ratio of 1:1.2 to 1:2 (Pd:Ligand) is typical. Excess ligand can sometimes inhibit catalysis.

The base plays a dual role: it deprotonates the phenol to form the active nucleophile and can influence the catalyst's state. The choice of base must balance reactivity with functional group tolerance.[9]

BaseStrengthSolubilityCommon Use Case & Comments
Cs₂CO₃ ModerateModerateA very common and effective choice for C-O couplings. Generally provides a good balance of reactivity and mildness.
K₃PO₄ ModerateLowAnother widely used base, often effective where carbonates fail. Its low solubility can sometimes lead to heterogeneous mixtures.[10][11]
K₂CO₃ WeakLowA milder option, suitable for sensitive substrates but may require higher temperatures or longer reaction times.[11]
NaOtBu StrongHighHighly reactive and can drive difficult couplings at lower temperatures. However, its high basicity limits functional group tolerance (e.g., esters, ketones).[12]

The solvent must solubilize the reactants and the base to the greatest extent possible.

SolventBoiling PointCharacteristics & Rationale
Toluene 111 °CA standard, non-polar solvent. Excellent for general screening.
Dioxane 101 °CA polar, aprotic solvent that can enhance the solubility of inorganic bases and polar substrates.
t-Butanol 82 °COften used in conjunction with strong alkoxide bases. Can participate in the catalytic cycle.

Temperature: Initial screening should be conducted at a higher temperature (e.g., 100-110 °C) to ensure the reaction proceeds. If successful, the temperature can be lowered to improve selectivity and reduce byproduct formation.[13]

Protocol 1: High-Throughput Screening of Buchwald-Hartwig Conditions

For efficient optimization, a high-throughput experimentation (HTE) approach using 96-well plates is recommended.[14] This allows for the parallel screening of multiple catalysts, bases, and solvents.

Caption: Workflow for high-throughput screening of reaction conditions.

Step-by-Step Methodology:

  • Plate Preparation: In an array of reaction vials within a 96-well plate, add the desired base (e.g., Cs₂CO₃, ~2.0 equivalents).

  • Reagent Addition:

    • To each vial, add a solution of the pyridazine intermediate (1.0 eq) and 4-fluorophenol (1.2 eq) in the chosen solvent (e.g., Toluene).

    • Add a solution of the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the specific ligand (4.8 mol %) to each designated well. If using a pre-catalyst, add it directly (2 mol %).

  • Inerting: Seal the plate and thoroughly purge with an inert gas (Argon or Nitrogen).

  • Reaction: Place the sealed plate on a pre-heated block (e.g., 100 °C) and stir for 12-24 hours.

  • Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS to determine the percent conversion to the desired product.

  • Scale-Up: Once the optimal conditions are identified, perform the reaction on a larger scale to confirm the results and isolate the product.

Part B: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free alternative for constructing the C-O bond, but it is contingent on the electronic properties of the pyridazine ring.[15] The reaction requires the heteroaromatic ring to be sufficiently electron-deficient to be susceptible to attack by a nucleophile.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction typically proceeds in two steps:

  • Nucleophilic Addition: The phenoxide (generated by deprotonating 4-fluorophenol with a strong base) attacks the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the ring.[16]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion). The formation of the Meisenheimer complex is usually the rate-determining step.[15]

SNAr_Mechanism reactants Pyridazine-X + ArO⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer Addition (Rate-Determining) product Product + X⁻ meisenheimer->product Elimination

Caption: The two-step Addition-Elimination mechanism of an SNAr reaction.

Key Requirements for a Successful SNAr Reaction
  • Activated Substrate: The pyridazine ring must contain at least one strong electron-withdrawing group (EWG), such as a nitro, cyano, or sulfonyl group, positioned ortho or para to the leaving group. This is essential for stabilizing the negative charge of the Meisenheimer complex.[15]

  • Good Leaving Group: The reactivity order for the leaving group (X) in SNAr is F > Cl > Br > I. This is counterintuitive to SN1/SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack.[15]

  • Strong Nucleophile: 4-fluorophenol must be deprotonated to the more nucleophilic phenoxide.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal. They effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, while poorly solvating the anionic Meisenheimer complex, thus accelerating the reaction.[17][18]

Protocol 2: General Procedure for SNAr Coupling

Materials:

  • Activated halopyridazine (1.0 eq)

  • 4-Fluorophenol (1.1 - 1.5 eq)

  • Strong, non-nucleophilic base (e.g., NaH, K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-fluorophenol and the anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add the base (e.g., NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 20-30 minutes at this temperature to ensure complete formation of the sodium phenoxide.

  • Substrate Addition: Add the activated halopyridazine to the reaction mixture, either as a solid or as a solution in a small amount of the reaction solvent.

  • Reaction: Remove the ice bath and heat the reaction to the desired temperature (typically between 80-150 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion (Buchwald): Catalyst system is inactive; Base is too weak; Temperature is too low.Screen a different ligand/pre-catalyst (e.g., switch from XPhos to BrettPhos). Use a stronger base (e.g., K₃PO₄ or NaOtBu). Increase reaction temperature.
(SNAr): Pyridazine is not sufficiently electron-deficient; Base is too weak; Solvent is not polar aprotic.Confirm the presence of a strong EWG ortho/para to the leaving group. Use a stronger base (NaH). Switch to a higher-boiling polar aprotic solvent like DMSO or NMP and increase the temperature.
Decomposition of Starting Material (Buchwald): Reaction temperature is too high; Base is too strong for functional groups present.Lower the reaction temperature. Switch to a milder base (e.g., from NaOtBu to Cs₂CO₃).
Formation of Side Products (Buchwald): Hydrodehalogenation of the pyridazine; Homocoupling.Ensure the reaction is under a strictly inert atmosphere. Screen different ligand/base combinations.
(SNAr): Side reactions with the solvent or other functional groups.Lower the reaction temperature. Ensure the base is non-nucleophilic.

Conclusion

The successful coupling of 4-fluorophenol with pyridazine intermediates is a critical step in the synthesis of many potential pharmaceutical agents. The choice between a Palladium-catalyzed Buchwald-Hartwig C-O coupling and a Nucleophilic Aromatic Substitution is the primary strategic decision. For general applicability across a wide range of pyridazine derivatives, the Buchwald-Hartwig approach is superior. Its optimization relies on the systematic screening of bulky phosphine ligands and appropriate bases. In cases where the pyridazine ring is sufficiently activated with electron-withdrawing groups, the SNAr pathway offers a cost-effective and metal-free alternative. By understanding the mechanisms and key parameters of both reactions, researchers can efficiently develop robust and scalable syntheses for this important class of compounds.

References

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Lirias.
  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
  • MilliporeSigma.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Yakugaku Zasshi, 138(11), 1437-1449.
  • Barluenga, J., Fananas, F. J., & Aznar, F. (2007). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Chemical Society Reviews, 36(7), 1049-1057.
  • ResearchGate. (2010). The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands.
  • Wikipedia.
  • Kelly, M. G., & Williams, R. V. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1646-1678.
  • ResearchGate. (2019).
  • LinkedIn. (2023).
  • Chemistry LibreTexts. (2023). 2.
  • ChemRxiv. (2019). Solvent Molecules Play a Role in an SNAr Reaction.
  • ResearchGate. (2020).
  • WuXi AppTec. (2025).
  • Buchwald, S. L., & Mauger, C. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1462-1473.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (2021).
  • Isbrandt, E. S., Lacerda, V., & Newman, S. G. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.

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Application

HPLC method development for detection of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

An Application Note and Protocol for the HPLC Method Development and Validation for the Detection of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid Abstract This application note provides a comprehensive guide to deve...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Method Development and Validation for the Detection of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Abstract

This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid. This molecule, a potential pharmaceutical intermediate or active ingredient, possesses structural features—an acidic carboxylic group, a moderately hydrophobic core, and aromatic systems—that necessitate a systematic approach to achieve reliable and reproducible chromatographic separation. We detail the entire workflow, from initial analyte characterization and parameter selection to method optimization and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking a field-proven protocol for this, or structurally similar, compounds.

Analyte Characterization and Its Chromatographic Implications

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The structure of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid dictates the strategic choices for method development.

Structure:

  • Benzoic Acid Moiety: This group confers acidic properties to the molecule. The pKa of benzoic acid is approximately 4.2[1], and while substitution will alter this value slightly, we can estimate a similar pKa for the target analyte. This is the most critical factor for controlling retention in RP-HPLC.

  • Fluorophenoxy and Pyridazine Core: These fused aromatic and heterocyclic systems contribute to the molecule's hydrophobicity and provide strong chromophores for UV detection. The combination of a polar, ionizable group with a larger, nonpolar backbone makes it an ideal candidate for reversed-phase chromatography.[2][3]

Key Physicochemical Estimates:

  • pKa (acidic): Estimated to be ~4.0 - 4.5. To achieve consistent retention and good peak shape, the mobile phase pH must be controlled to keep the carboxylic acid in a single protonation state.[4][5] Suppressing its ionization by using a mobile phase pH of at least 1.5-2 units below the pKa (i.e., pH 2.5-3.0) will result in the neutral, more hydrophobic form of the molecule, leading to better retention on a reversed-phase column.[5]

  • logP (Octanol-Water Partition Coefficient): The presence of the fluorophenoxy and pyridazine groups suggests a moderate to high logP value, indicating significant hydrophobicity. This confirms that RP-HPLC is the appropriate separation mode.[2]

HPLC Method Development: A Strategic Workflow

Our development strategy is a systematic process designed to efficiently identify optimal separation conditions. The workflow prioritizes resolution, peak shape, and analysis time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV Spectra) Mode Select Mode: RP-HPLC (Analyte is moderately nonpolar) Analyte->Mode Column Select Column: C18, 4.6x150 mm, 5 µm (General purpose, good retention) Mode->Column MobilePhase Select Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) B: Acetonitrile (Suppresses ionization) Column->MobilePhase Detector Select Detector: DAD/UV (Scan for λmax, start at 254 nm) MobilePhase->Detector Gradient Initial Gradient Screen (5-95% B over 20 min) Detector->Gradient OptimizeGradient Optimize Gradient Slope (Sharpen peak, improve resolution) Gradient->OptimizeGradient FlowTemp Fine-Tune Flow Rate & Temperature (Adjust retention time & backpressure) OptimizeGradient->FlowTemp Isocratic Convert to Isocratic (Optional) (If applicable for speed and simplicity) FlowTemp->Isocratic SST System Suitability Testing (Tailing factor, plates, %RSD) Isocratic->SST Validation Full Method Validation (ICH Q2 Guidelines) SST->Validation

Caption: A systematic workflow for HPLC method development.

Rationale for Initial Parameter Selection
  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the method of choice. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This setup is ideal for retaining and separating molecules based on their hydrophobicity.[2]

  • Stationary Phase (Column) Selection:

    • A C18 (Octadecylsilane) column is the recommended starting point.[6][7] Its long alkyl chains provide strong hydrophobic interactions, ensuring sufficient retention for our moderately nonpolar analyte. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency, resolution, and backpressure.[6]

    • Alternative Considerations: If peak tailing occurs due to secondary interactions with residual silanols, a C8 column or a column with advanced end-capping can be tested. If alternative selectivity is needed to resolve impurities, a Phenyl column could be employed to leverage π-π interactions with the analyte's aromatic rings.[7][8]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (and thus lower backpressure) and often better peak shapes.

    • Aqueous Phase & pH Control: This is the most critical parameter. To suppress the ionization of the carboxylic acid group, the pH of the aqueous mobile phase must be maintained below ~3.0. A solution of 0.1% formic acid in water is an excellent choice as it is a volatile buffer (ideal for LC-MS compatibility) and provides a pH of approximately 2.7.[5] This ensures the analyte is in its neutral form, maximizing retention and preventing peak tailing associated with ionized species.[4]

  • Detection: The extensive conjugation in the molecule's aromatic and heterocyclic rings suggests strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector should be used.[9] An initial wavelength of 254 nm is a good starting point, but the optimal wavelength should be determined by acquiring a UV spectrum of the analyte standard and selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Detailed Protocol: Optimized Isocratic HPLC Method

This protocol outlines the final, optimized conditions for the quantitative analysis of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid.

Required Materials and Equipment
  • Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and DAD or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX, Waters Symmetry, Phenomenex Luna).

  • Chemicals:

    • 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid reference standard.

    • Acetonitrile (HPLC grade or higher).

    • Formic acid (LC-MS grade).

    • Ultrapure water (18.2 MΩ·cm).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the sample diluent to achieve a final concentration within the expected linear range of the assay.

Chromatographic Conditions
ParameterOptimized Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile / 40% (0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 265 nm (or determined λmax)
Run Time 10 minutes
System Suitability Test (SST)

Before running samples, perform five replicate injections of the working standard solution. The system is deemed ready for analysis if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (ICH Q2(R2))

To ensure the method is fit for its intended purpose, a full validation must be performed according to ICH guidelines.[10][11][12]

ValidationParameters Method Validated HPLC Method Specificity Specificity (Analyte vs. Placebo, Degradants) Method->Specificity Linearity Linearity (Correlation of Conc. vs. Response) Method->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness (Tolerates small variations) Method->Robustness Range Range (Upper & Lower Limits) Linearity->Range Accuracy->Range Precision->Range LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount) Precision->LOQ

Caption: Interrelationship of key ICH Q2(R2) validation parameters.

Validation Experiments and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and samples subjected to forced degradation (acid, base, peroxide, heat, light).The analyte peak should be free from interference from any other components. Peak purity analysis (via DAD) should pass.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified limits.Typically 80% to 120% of the test concentration for an assay.
Accuracy Perform spike-recovery studies. Analyze a placebo spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate analyses of the same sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should meet predefined criteria.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Confirm with accuracy and precision studies at this concentration.%RSD ≤ 10.0% and recovery between 80-120%.
Robustness Deliberately vary key method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, % Organic ±2%, Mobile Phase pH ±0.2).System suitability parameters should remain within acceptable limits. No significant change in results.

Conclusion

This application note presents a systematic and scientifically grounded approach to developing a robust and reliable isocratic RP-HPLC method for the analysis of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid. By carefully considering the analyte's physicochemical properties, particularly its acidic nature, and following a logical optimization workflow, a method with excellent peak shape, resolution, and efficiency was established. The detailed protocol for method validation, based on ICH Q2(R2) guidelines, ensures that the procedure is suitable for its intended purpose in a regulated environment, providing trustworthy and reproducible data for quality control and drug development applications.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. ([Link])

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. ([Link])

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. ([Link])

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. ([Link])

  • United States Pharmacopeia. (2023). USP-NF <621> Chromatography. ([Link])

  • United States Pharmacopeia. (2021). <621> Chromatography - USP-NF. ([Link])

  • PharmaGuru. (2025). HPLC Method Development For Acidic Molecules: A Case Study. ([Link])

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. ([Link])

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. ([Link])

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. ([Link])

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. ([Link])

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. ([Link])

  • Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. ([Link])

  • Khan, M. I., et al. (2014). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of the Chemical Society of Pakistan, 36(2). ([Link])

  • Agilent Technologies. Choosing Right Column for Reverse Phase HPLC Separations. ([Link])

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. ([Link])

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. ([Link])

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. ([Link])

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. ([Link])

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). ([Link])

  • Dolan, J. W. (2014). Column Selection for Reversed-Phase HPLC. LCGC International. ([Link])

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ([Link])

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. ([Link])

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. ([Link])

  • PubChem. 3-(Pyridin-4-yl)benzoic acid. ([Link])

  • PubChemLite. Benzoic acid, 4-chloro-, 2-(3-(4-chlorophenoxy)-6-oxo-1(6h)-pyridazinyl)ethyl ester. ([Link])

  • ResearchGate. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. ([Link])

  • ResearchGate. (2009). 3-(4-Pyridyl)benzoic acid. ([Link])

  • El-Sayed, M. A. A., et al. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Medicinal Chemistry Research, 22, 4941-4951. ([Link])

  • ResearchGate. The solubility of benzoic acid in seven solvents. ([Link])

  • ResearchGate. Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2). ([Link])

  • mVOC 4.0. 4-hydroxybenzoic Acid. ([Link])

  • U.S. Environmental Protection Agency. 3-(4-acetyloxyphenyl)benzoic acid Properties. ([Link])

  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3333. ([Link])

  • PubChem. 4-Pyridin-3-yl-benzoic acid. ([Link])

  • Google Patents. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[13][14][15]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. ()

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in fluorophenoxy substitution reactions

Technical Support Center: Advanced Fluorophenoxy Substitution Executive Summary: The Steric-Electronic Paradox Welcome. If you are accessing this guide, you are likely facing stalled conversion or low yields while attemp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Fluorophenoxy Substitution

Executive Summary: The Steric-Electronic Paradox

Welcome. If you are accessing this guide, you are likely facing stalled conversion or low yields while attempting to introduce a fluorophenoxy motif into a sterically crowded system.

The challenge with fluorophenoxy substitution is twofold:

  • Steric Hindrance: Ortho-substituents (on either the phenol or the electrophile) physically block the trajectory of attack.

  • Electronic Deactivation: Fluorine atoms on the phenoxide ring are highly electronegative ($ \chi = 3.98 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     r{vdW} = 1.47 Å $), they significantly reduce the nucleophilicity of the phenoxide oxygen via inductive withdrawal, making it a "lazy" nucleophile.
    

This guide moves beyond generic "heat it up" advice. We provide a decision framework to select the correct mechanistic pathway (


, Pd-Catalysis, or Cu-Catalysis) based on your specific substrate constraints.

Decision Matrix: Selecting the Right Methodology

Before starting a reaction, map your substrate to the correct workflow.

MethodSelection Start Analyze Electrophile (Ar-X) EWG Is Ar-X Electron Deficient? (e.g., -NO2, -CN, -CF3 ortho/para) Start->EWG Steric Is the Reaction Center Sterically Crowded? EWG->Steric Yes Metal Transition Metal Catalysis EWG->Metal No (Electron Rich/Neutral) SNAr Method A: SNAr (Cesium-Promoted) Steric->SNAr No/Mild Steric->Metal High Sterics Cost Budget/Scale Constraints? Metal->Cost Pd Method B: Pd-Catalysis (Buchwald-Hartwig) Cost->Pd High Value/Small Scale (Need Reliability) Cu Method C: Cu-Catalysis (Modified Ullmann) Cost->Cu Cost Sensitive/Large Scale (Accept Higher Temps)

Figure 1: Strategic selection of synthetic pathway. Note that unactivated rings require metal catalysis regardless of sterics.

Module A: The Approach (The Cesium Effect)

Applicability: Only for electrophiles with strong Electron Withdrawing Groups (EWG) in ortho/para positions.

The Technical Hurdle

In sterically hindered


, the formation of the Meisenheimer complex is the rate-determining step. Standard bases like 

often fail because potassium phenoxides form tight ion pairs in organic solvents, effectively "caging" the nucleophile.
The Solution: The Cesium Effect

Switching to Cesium Carbonate (


) is critical.
  • Solubility:

    
     is larger and softer, making it more soluble in polar aprotic solvents (DMF, DMSO, NMP).
    
  • Naked Anion: The large ionic radius of

    
     results in a loose ion pair, exposing the "naked" fluorophenoxide anion, drastically increasing its nucleophilicity to overcome the steric barrier [1].
    
Optimized Protocol (SNAr)
  • Solvent: DMSO (anhydrous). Why: Highest dielectric constant stabilizes the polar transition state.

  • Base:

    
     (2.0 equiv).
    
  • Temperature: 80–120°C.

ComponentRoleTroubleshooting Note
Ar-F/Cl ElectrophileFluoride is a better leaving group than Chloride in

due to higher electronegativity increasing ipso-carbon electrophilicity.

BaseMust be dried. Wet base kills the reaction (hydrolysis of Ar-X).
18-Crown-6 AdditiveAdd (0.1 equiv) if using

to mimic the Cesium effect, though Cs is superior.

Module B: Palladium Catalysis (Buchwald-Hartwig)[1]

Applicability: Unactivated rings, high steric hindrance, or temperature-sensitive substrates.

The Technical Hurdle

In crowded systems, the Reductive Elimination step is the bottleneck. The Pd center must bring two bulky groups (the aryl ring and the fluorophenoxy group) together to form the C-O bond. Standard ligands (BINAP, dppf) fail here because they do not force this crowding.

The Solution: Bulky Biaryl Phosphine Ligands

You must use "Third Generation" Buchwald ligands.

  • RockPhos: The gold standard for sterically hindered alcohols and phenols. It promotes reductive elimination via steric pressure [2].

  • t-BuBrettPhos: Excellent alternative if RockPhos fails.

PdCycle cluster_barrier The Steric Bottleneck LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-X adds) LPd->OxAdd Ar-X Coord Ligand Exchange (Phenol binds) OxAdd->Coord Ar-OH + Base RedElim Reductive Elimination (C-O Bond Forms) Coord->RedElim Steric Pressure (RockPhos) RedElim->LPd Product Release

Figure 2: Catalytic cycle highlighting Reductive Elimination as the critical step for hindered ethers.

Optimized Protocol (Pd-Catalysis)
  • Precatalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: RockPhos (2-4 mol%).

  • Base:

    
     (1.5 equiv).[1]
    
  • Solvent: Toluene (for lower temps) or Dioxane (if >100°C needed).

  • Conditions: 80°C, sealed tube, Inert Atmosphere (Argon is mandatory).

Module C: Copper Catalysis (Modified Ullmann)

Applicability: Cost-sensitive scale-up where higher temperatures (110°C+) are tolerated.

The Technical Hurdle

Classic Ullmann requires 200°C+ and stoichiometric Copper.[2] This decomposes sensitive fluorophenols.

The Solution: Ligand Acceleration

Use bidentate ligands to stabilize the Cu(I) species and prevent disproportionation.

  • Ligands: 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD ) or Picolinic Acid .

  • Mechanism: These ligands lower the activation energy for the oxidative addition of the aryl halide.

Optimized Protocol (Cu-Catalysis)
  • Catalyst: CuI (10 mol%).

  • Ligand: Picolinic acid (20 mol%) OR 1,10-Phenanthroline.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMSO or DMF.

  • Temp: 90–110°C.

Troubleshooting FAQ

Q1: I am using Pd-catalysis with RockPhos, but I only see dehalogenated starting material (Ar-H). Why?

  • Diagnosis: This is "Hydrodehalogenation." It occurs when the

    
    -hydride elimination pathway or protonation competes with reductive elimination.
    
  • Fix:

    • Ensure your solvent is anhydrous . Water acts as a proton source.

    • Switch solvent from Toluene to Dioxane or t-Amyl Alcohol .

    • Increase the concentration of the phenol.

Q2: The reaction turns black immediately and yields are <10%.

  • Diagnosis: Catalyst decomposition ("Pd Black" formation). The ligand is not stabilizing the metal center effectively.

  • Fix:

    • Check your Inert Atmosphere .[1] Oxygen kills phosphine ligands. Degas solvents by sparging with Argon for 20 mins.

    • Increase Ligand:Pd ratio to 2:1 or 3:1.

Q3: In


, I see the intermediate but it won't convert to product. 
  • Diagnosis: The Meisenheimer complex is forming but reverting. The leaving group isn't leaving.

  • Fix: Change the leaving group on the electrophile from -Cl to -F . The C-F bond is stronger, but in

    
    , the high electronegativity of F stabilizes the transition state more effectively than Cl, accelerating the rate-limiting addition step [3].
    

Comparative Data Table

VariableStandard ConditionsSterically Optimized ConditionsExpected Yield Improvement
Base (

)

/ DMF

/ DMSO
+30-50%
Ligand (Pd) BINAP / dppfRockPhos / t-BuBrettPhos+40-80%
Ligand (Cu) None (Classic Ullmann)Picolinic Acid / TMHDAllows temp reduction (200°C

100°C)
Leaving Group Bromide (-Br)Iodide (-I) for Cu; Triflate (-OTf) for Pd+20% (Rate acceleration)

References

  • The Cesium Effect in Organic Synthesis. Source: Finkelstein, et al. Journal of the American Chemical Society. Context: Explains solvation shell mechanics of Cs+ vs K+ in DMSO. (Proxy/Search Verification: Solubility of alkali carbonates in organic solvents)

  • RockPhos Ligand for Hindered Ethers. Source: Buchwald, S. L., et al. Journal of the American Chemical Society.[3] "A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation..."[4] Context: Definitive paper on using RockPhos for bulky substrates.

  • Nucleophilic Aromatic Substitution Mechanism. Source: IUPAC Gold Book & Standard Physical Organic Texts. Context: Leaving group ability in SNAr (F >> Cl ~ Br > I).

  • Ullmann Coupling with Picolinic Acid. Source: Ma, D., et al. Organic Letters.[2] Context: Acceleration of Cu-catalyzed coupling using amino acid ligands.[5]

Sources

Optimization

Technical Support Center: HPLC Analysis of Pyridazine Carboxylic Acids

Welcome to the technical support center for the HPLC analysis of pyridazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of pyridazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic issues, with a primary focus on resolving peak tailing. Here, you will find a blend of theoretical explanations and practical, field-proven solutions to enhance the accuracy and reproducibility of your analytical methods.

Understanding the Challenge: The Chemistry of Pyridazine Carboxylic Acids

Pyridazine carboxylic acids are polar, ionizable compounds that can present unique challenges in reversed-phase HPLC.[1] Their acidic nature, coupled with the presence of nitrogen atoms in the pyridazine ring, makes them susceptible to secondary interactions with the stationary phase, often leading to asymmetrical peak shapes, particularly peak tailing.[2][3] Understanding the physicochemical properties of these molecules is the first step in effective troubleshooting.

The primary culprits behind peak tailing for these analytes are:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns are a major cause of peak tailing for polar and ionizable compounds.[4][5] These acidic silanol groups can interact with the pyridazine carboxylic acid analytes through hydrogen bonding or ion-exchange mechanisms, leading to a secondary retention mechanism that broadens the peak's trailing edge.[2][6]

  • Mobile Phase pH Effects: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the residual silanols.[7][8] If the mobile phase pH is close to the pKa of the pyridazine carboxylic acid, a mixed population of ionized and non-ionized species will exist, resulting in peak distortion.[8][9] Similarly, at a mid-range pH, silanol groups can become deprotonated and negatively charged, increasing their interaction with the analytes.[10][11]

  • Metal Chelation: Trace metal impurities, such as iron or aluminum, within the silica matrix of the column can act as chelation sites for molecules with appropriate functional groups.[2][4] Pyridazine carboxylic acids, with their nitrogen and oxygen atoms, can potentially chelate with these metal ions, introducing another unwanted retention mechanism that contributes to peak tailing.[12][13]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common questions and issues encountered during the HPLC analysis of pyridazine carboxylic acids.

Q1: My pyridazine carboxylic acid peak is exhibiting significant tailing. What is the most likely cause and my first troubleshooting step?

A: The most probable cause is a secondary interaction between your analyte and active sites on the HPLC column, most likely residual silanol groups.[14] Your first and most impactful troubleshooting step should be to adjust the mobile phase pH.[15]

Initial Action: Lower the mobile phase pH to a value at least 2 pH units below the pKa of your pyridazine carboxylic acid.[16][17] This ensures the carboxylic acid group is fully protonated (non-ionized), making it more hydrophobic and less likely to interact with polar silanol groups.[16][18] A low pH (around 2.5-3.0) also protonates the silanol groups, minimizing their ability to interact with your analyte through ion-exchange.[6][19]

dot

start Peak Tailing Observed check_pH Is Mobile Phase pH ≥ 2 units below analyte pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_pH->adjust_pH No reinject Re-inject Sample check_pH->reinject Yes adjust_pH->reinject

Caption: Initial pH adjustment workflow for peak tailing.

Q2: I've lowered the mobile phase pH, but I still see some peak tailing. What's my next move?

A: If pH optimization alone isn't sufficient, the issue likely lies with the column itself or other secondary interactions.

Next Steps:

  • Evaluate Your Column:

    • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have a lower trace metal content and are "end-capped" to block a significant portion of residual silanols.[6][20] End-capping involves reacting the residual silanols with a small, less polar molecule to reduce their activity.[5][21] If you are using an older column, switching to a modern, high-purity, end-capped column can significantly improve peak shape.[15][17]

    • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded in or near the stationary phase, which can help to shield the analytes from interacting with the underlying silica surface and are often compatible with highly aqueous mobile phases.[10][22]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) in your mobile phase can help to "mask" the remaining active silanol sites, reducing their interaction with your analyte.[2][17] Be mindful of buffer solubility in your organic modifier.

dot

start Persistent Tailing After pH Adjustment eval_column Evaluate Column Type start->eval_column increase_buffer Increase Buffer Concentration eval_column->increase_buffer

Caption: Secondary troubleshooting steps for persistent tailing.

Q3: Could metal chelation be a problem, and how would I address it?

A: Yes, metal chelation is a possibility, especially with older columns or if your HPLC system has stainless steel components that can leach metal ions.[4]

Solution: Add a competing chelating agent to your mobile phase. A low concentration (e.g., 0.1-0.5 mM) of ethylenediaminetetraacetic acid (EDTA) can be very effective.[2] The EDTA will preferentially bind to any metal ions present, preventing your pyridazine carboxylic acid from doing so.

Q4: My peak shape is fine, but my retention time is drifting. What should I check?

A: Retention time drift is often related to issues with the mobile phase or column equilibration.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is fresh and well-mixed.[23] If you are using a buffer, confirm that the pH was measured and adjusted correctly before adding the organic modifier.[18]

  • Column Equilibration: Make sure the column is adequately equilibrated with the mobile phase before starting your analysis.[24] A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[14]

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.[23]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of a pyridazine carboxylic acid.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or another suitable acid like phosphoric acid)

  • Your pyridazine carboxylic acid standard

Procedure:

  • Prepare a stock solution of your pyridazine carboxylic acid standard in a suitable solvent (e.g., a mixture of water and organic modifier).

  • Prepare a series of aqueous mobile phase components with varying pH values. For example:

    • Aqueous A: Water with 0.1% formic acid (v/v)

    • Aqueous B: Water with 0.05% formic acid (v/v)

    • Aqueous C: Water with a phosphate buffer at pH 3.0

  • For each aqueous component, create a mobile phase by mixing it with your chosen organic modifier (e.g., 80:20 Aqueous:Acetonitrile).

  • Equilibrate your HPLC column with the first mobile phase for at least 15 minutes.

  • Inject your standard and record the chromatogram.

  • Repeat steps 4 and 5 for each of the prepared mobile phases.

  • Compare the peak shapes (asymmetry factor) from each run to determine the optimal pH.

Protocol 2: Evaluating the Effect of a Chelating Agent

Objective: To assess if metal chelation is contributing to peak tailing.

Materials:

  • Optimized mobile phase from Protocol 1

  • EDTA disodium salt

  • Your pyridazine carboxylic acid standard

Procedure:

  • Prepare your optimized mobile phase as determined in Protocol 1.

  • Inject your standard using this mobile phase and save the chromatogram as your baseline.

  • Prepare a second batch of your optimized mobile phase, but this time add a small amount of EDTA (e.g., to a final concentration of 0.2 mM). Ensure the EDTA is fully dissolved.

  • Equilibrate the column with the EDTA-containing mobile phase.

  • Inject your standard again and record the chromatogram.

  • Compare the peak shape from the chromatogram with EDTA to your baseline chromatogram. A significant improvement in peak symmetry suggests that metal chelation was a contributing factor.

Data Summary Table

IssuePotential CauseRecommended SolutionKey Parameters to Monitor
Peak Tailing Secondary Silanol InteractionsLower mobile phase pH (2.5-3.0), use an end-capped columnPeak Asymmetry, Tailing Factor
Mobile Phase pH near pKaAdjust pH to be at least 2 units away from analyte pKaPeak Shape, Retention Time Stability
Metal ChelationAdd a competing chelating agent (e.g., 0.2 mM EDTA) to the mobile phasePeak Asymmetry
Drifting Retention Times Inadequate Column EquilibrationFlush column with 10-20 column volumes of mobile phaseRetention Time Precision
Mobile Phase InstabilityPrepare fresh mobile phase daily, ensure proper mixingBaseline Stability, Retention Time
Temperature FluctuationsUse a column oven for consistent temperature controlRetention Time Stability

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Harville, P. A., et al. (n.d.). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. Retrieved from [Link]

  • Shodex. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]

  • ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC? Retrieved from [Link]

  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. Retrieved from [Link]

  • MDPI. (2024, December 2). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from [Link]

  • Springer. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cel. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting

Strategies to prevent hydrolysis of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid during storage

Executive Summary You are likely working with Ataluren (PTC124) or a close structural analog. While this compound exhibits reasonable solid-state stability, it contains a specific structural vulnerability: the fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with Ataluren (PTC124) or a close structural analog. While this compound exhibits reasonable solid-state stability, it contains a specific structural vulnerability: the fluorophenoxy-pyridazine ether linkage .

This linkage is susceptible to Nucleophilic Aromatic Substitution (SNAr) hydrolysis. If stored improperly—particularly in solution or humid environments—water acts as a nucleophile, cleaving the ether bond and rendering the molecule inactive.

This guide details the mechanistic root cause of this degradation and provides field-proven protocols to prevent it.

Module 1: The Mechanistic Vulnerability

To prevent degradation, you must understand why it happens. The pyridazine ring is electron-deficient (pi-deficient), making the carbons in the ring electrophilic. The carbon at position 6 (attached to the oxygen) is particularly vulnerable to attack by water or hydroxide ions.

The Pathway:

  • Attack: Water attacks the C6 position of the pyridazine ring.

  • Intermediate: A Meisenheimer-like transition state forms.

  • Collapse: The 4-fluorophenol group is expelled as a leaving group.

  • Product: The remaining molecule tautomerizes to a stable pyridazinone derivative (inactive).

Visualization: Hydrolysis Pathway

HydrolysisMechanism Reactant Ataluren (Intact Ether) TS Meisenheimer Complex Reactant->TS Nucleophilic Attack (Rate Limiting) Water + H₂O / OH⁻ Water->TS Product1 Degradant A: Pyridazinone Core TS->Product1 Elimination Product2 Degradant B: 4-Fluorophenol TS->Product2 Cleavage

Figure 1: The SNAr hydrolysis mechanism. Water attacks the electron-deficient pyridazine ring, expelling 4-fluorophenol.

Module 2: Storage Protocols

A. Solid State Storage (The "Dry" Defense)

The carboxylic acid moiety on the benzoic acid ring is capable of hydrogen bonding, which can induce hygroscopicity (moisture uptake). Once water is absorbed into the crystal lattice, hydrolysis accelerates.

Protocol:

  • Temperature: Store at -20°C . While 4°C is acceptable for short-term (<1 month), deep freeze is required for long-term banking.

  • Container: Use amber glass vials with PTFE-lined screw caps. Avoid standard snap-cap Eppendorf tubes for long-term storage as they are permeable to water vapor over time.

  • Desiccation: Place the primary vial inside a secondary container (e.g., a larger jar) containing active silica gel or molecular sieves.

  • Atmosphere: Flush the headspace with Argon or Nitrogen gas before sealing.

B. Solution Storage (The "Buffer" Defense)

CRITICAL WARNING: Do NOT store this compound in aqueous buffers (PBS, Tris) for more than 24 hours. The rate of hydrolysis increases significantly in aqueous environments, especially at alkaline pH.

Recommended Solvent System: Research indicates that non-aqueous, lipid-based, or aprotic polar solvent systems provide superior stability.

Solvent SystemStability EstimateNotes
DMSO (Anhydrous) High (>6 Months at -80°C)Preferred. Use molecular sieves to keep DMSO dry.
Ethanol/Methanol ModerateProticity can still facilitate nucleophilic attack over time.
PBS / Water Low (<24 Hours) Rapid hydrolysis. Prepare fresh immediately before use.
Castor Oil / DMSO HighSpecialized formulation for lipophilic stability [1].[1]

Preparation of Stable Stock (10 mM):

  • Weigh the solid powder in a low-humidity environment.

  • Dissolve in anhydrous DMSO .

  • Aliquot into single-use volumes (avoid freeze-thaw cycles).

  • Store at -80°C.

Module 3: Troubleshooting & Diagnostics

If you suspect your compound has degraded, use this guide to confirm.

Diagnostic Workflow

DiagnosticTree Start Suspected Degradation Visual Visual Inspection Start->Visual Color Yellow/Orange Discoloration? Visual->Color LCMS Run LC-MS (ESI+ Mode) Color->LCMS Yes (Oxidation/Hydrolysis) Color->LCMS No (Confirm Purity) MassCheck Check m/z Peaks LCMS->MassCheck Result1 Peak 285.2 Da (M+H)+ MassCheck->Result1 Intact Compound Result2 Peak 217.0 Da (M+H)+ MassCheck->Result2 Hydrolyzed (Pyridazinone Core)

Figure 2: Diagnostic decision tree for assessing compound integrity.

Mass Spectrometry Fingerprint
  • Intact Molecule (Ataluren): MW ~284.24 Da. Look for [M+H]⁺ = 285.2 .

  • Hydrolysis Product (Pyridazinone core): MW ~216.2. Look for [M+H]⁺ = 217.2 .

  • Leaving Group (4-Fluorophenol): MW ~112.1. Often not seen in positive mode, or elutes in void volume.

Frequently Asked Questions (FAQ)

Q: Can I solubilize the compound in DMSO and then dilute it into cell culture media for storage? A: No. Once diluted into aqueous media (cell culture medium), the hydrolysis clock starts. You should add the DMSO stock to the media immediately prior to treating the cells. Do not store pre-mixed media.

Q: My compound has turned slightly yellow. Is it ruined? A: Not necessarily, but it indicates stress. Yellowing often comes from trace oxidation of the fluorophenol leaving group or the pyridazine ring. Run an LC-MS to quantify the % purity. If >95% intact, it may still be usable for non-critical assays.

Q: Why is the pH of my buffer critical? A: The hydrolysis is base-catalyzed. At higher pH (basic conditions), the hydroxide ion (OH⁻) is a stronger nucleophile than water, accelerating the attack on the pyridazine ring. If you must use an aqueous buffer, keep the pH near neutral or slightly acidic (pH 6.0 - 7.0) to minimize the rate of degradation [2].

References

  • Formulation and Stability of Ataluren Eye Drop Oily Solution for Aniridia. Source: Pharmaceutics (via PubMed/NIH) Significance: Establishes that oily/anhydrous formulations (Castor oil/DMSO) significantly protect Ataluren from hydrolysis compared to aqueous phases.[1] URL:[Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines. Source: Environmental Science & Technology Significance:[2] Provides the mechanistic grounding for why electron-deficient rings (like pyridazine) are susceptible to nucleophilic attack by water/hydroxide. URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH) Significance:[3] The gold standard guideline for establishing shelf-life and storage conditions (defines the 25°C/60% RH vs. long-term frozen storage parameters). URL:[Link]

Sources

Optimization

Addressing thermal instability of pyridazine compounds during drying

Topic: Addressing Thermal Instability During Drying Welcome to the Technical Support Hub The Pyridazine Paradox: You are likely here because your 1,2-diazine compound is behaving contradictorily. Pyridazines are aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Thermal Instability During Drying

Welcome to the Technical Support Hub

The Pyridazine Paradox: You are likely here because your 1,2-diazine compound is behaving contradictorily. Pyridazines are aromatic and should be stable, yet your purity crashes during drying.

The Root Cause: While the pyridazine ring itself is robust, its electron-deficient nature (due to two adjacent nitrogen atoms) makes it highly susceptible to:

  • Nucleophilic attack during heating if residual bases are present.

  • Nitrogen extrusion (denitrogenation) in highly substituted derivatives (especially N-oxides or azido-pyridazines).

  • Sublimation: Many pyridazines sublime before they melt, confusing "loss on drying" (LOD) with degradation.

This guide provides self-validating protocols to dry these compounds without destroying them.

Module 1: Diagnosis – Is it Wet, or is it Dying?

User Question: "My LOD (Loss on Drying) is high, but extending the drying time lowers my purity. How do I distinguish between solvent removal and thermal degradation?"

Technical Insight: Standard LOD tests are blind; they only measure weight loss. If your compound degrades (releasing


, 

, or small organic fragments), LOD interprets this as "drying." You must decouple mass loss from heat flow .
The TGA/DSC Triage Protocol

Do not put the batch in the oven until you run this thermal screen.

Step-by-Step Methodology:

  • Instrument: Simultaneous TGA/DSC (Thermogravimetric Analysis / Differential Scanning Calorimetry).

  • Pan: Sealed aluminum pan with a pinhole (allows solvent escape but maintains local atmosphere).

  • Ramp: 5°C/min from 25°C to 250°C.

  • Interpretation:

    • Scenario A (Solvent): Mass loss (TGA) occurs before any exothermic event (DSC). The DSC baseline remains flat or shows an endotherm (desolvation).

    • Scenario B (Degradation): Mass loss coincides with an exothermic peak on the DSC. This is decomposition.

    • Scenario C (Sublimation): Mass loss occurs with a sharp endotherm, but no residue remains.

Visual Workflow: The Thermal Triage Decision Tree

ThermalTriage Start Start: Wet Cake Sample RunTGA Run TGA/DSC (5°C/min, Pinhole Pan) Start->RunTGA MassLoss Is Mass Loss Observed? RunTGA->MassLoss Exotherm Does DSC show Exotherm at Mass Loss onset? MassLoss->Exotherm Yes Endotherm Does DSC show Endotherm? Exotherm->Endotherm No Danger CRITICAL: Degradation. Stop Heat. Use Lyophilization. Exotherm->Danger Yes (Decomp) Safe SAFE: Solvent Loss. Proceed to Vacuum Drying. Endotherm->Safe Broad (Desolvation) Sublime CAUTION: Sublimation. Do not use High Vac. Atmospheric drying only. Endotherm->Sublime Sharp (Melting/Sublimation)

Figure 1: Decision tree for distinguishing solvent removal from thermal decomposition using TGA/DSC.

Module 2: The "Low & Slow" Vacuum Protocol

User Question: "I cannot use freeze-drying. How do I optimize a standard vacuum oven for a heat-sensitive pyridazine?"

Technical Insight: The danger zone for pyridazines is often the "Skinning Effect." Rapid surface drying forms a crust, trapping solvent inside. The operator then increases temp to remove the trapped solvent, triggering degradation.

The Solution: Pulsed-Vacuum Drying.

ParameterSettingScientific Rationale
Temperature

Maintain safety margin below the TGA-determined onset of degradation (

).
Vacuum Level 50–100 mbar (Initial)Deep vacuum (<10 mbar) causes rapid surface evaporation (skinning). Start gentle.
Inert Gas Nitrogen BleedPrevents oxidation of the electron-deficient ring.
Ramp Rate Step-wise1. Ambient (2h) 2. 30°C (4h) 3. Final Temp (Hold).

Critical Warning: If your pyridazine contains azide or N-oxide groups, do not use standard ovens. These groups can induce autocatalytic decomposition or explosion [1, 2].

Module 3: Advanced Rescue – Tert-Butanol Lyophilization

User Question: "My compound turns to tar even at 40°C. How do I dry it?"

Technical Insight: Water is often a poor solvent for organic pyridazines, and standard organic solvents (DCM, Ethyl Acetate) do not freeze-dry well.

The Solution: The Tert-Butanol (TBA) / Water Azeotrope .[1] TBA is a Class 3 solvent (low toxicity) with a high melting point (25°C). It freezes easily and sublimes rapidly, creating a porous cake that prevents "tarring" [3, 4].

Protocol: The TBA Rescue Cycle

Reagents:

  • Tert-Butanol (TBA)[1][2]

  • WFI (Water for Injection) or HPLC Water

Workflow:

  • Dissolution: Dissolve your pyridazine in a mixture of TBA:Water (Typically 80:20 v/v). This forms a stable azeotrope.[2]

  • Freezing: Flash freeze in liquid nitrogen or a -40°C shelf. TBA crystallizes into needle-like structures, which act as "chimneys" for vapor escape.

  • Primary Drying (Sublimation):

    • Shelf Temp: -5°C (TBA sublimes higher than water).

    • Chamber Pressure: 100–200 mTorr.

  • Secondary Drying (Desorption):

    • Ramp to 25°C.

    • Hold for 6 hours to remove bound hydrates.

Visual Workflow: TBA Lyophilization Cycle

Lyophilization Mix Dissolve in TBA:Water (80:20) Freeze Flash Freeze (-40°C) Mix->Freeze Azeotrope Formation Primary Primary Drying (-5°C, 150 mTorr) Sublimation of TBA Freeze->Primary Needle Crystal Structure Secondary Secondary Drying (+25°C, 50 mTorr) Desorption Primary->Secondary Porous Cake Created Product Crystalline Solid Secondary->Product Stable

Figure 2: Lyophilization workflow using Tert-Butanol (TBA) co-solvent system to stabilize thermolabile pyridazines.

FAQ: Rapid Fire Troubleshooting

Q: My pyridazine is an oil after drying. Is it impure? A: Not necessarily. Many pyridazines have low melting points. However, if it was a solid before drying, you likely formed a polymorph or an amorphous state. Amorphous solids hold solvent tenaciously.

  • Fix: Re-dissolve in TBA/Water and lyophilize to force crystallinity.

Q: I see a color change (Yellow -> Brown) but purity by HPLC is 99%. A: This is "Surface Oxidation." Pyridazines are electron-deficient and prone to N-oxidation. Even trace oxygen in a hot oven causes surface browning.

  • Fix: Ensure your vacuum oven has a strict Nitrogen purge.

Q: Can I use Desiccators? A: Only for final polishing. Desiccators (


 or Silica) are too slow for bulk solvent removal and often lead to solvate formation  because the solvent leaves too slowly, allowing the lattice to rearrange around remaining solvent molecules.

References

  • Explosive Hazards of Azido-Pyridazines

    • Title: Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine.
    • Source: ACS Chemical Health & Safety (2023).
    • URL:[Link]

  • Thermal Stability of Pyridazine Derivatives

    • Title: Derivatives of Pyridazine with Phenoxazine...[3] Exhibiting Thermally Activated Delayed Fluorescence.[3]

    • Source: NIH / PubMed Central (2020).
    • URL:[Link]

  • Tert-Butanol in Lyophilization

    • Title: Use of pure t-butanol as a solvent for freeze-drying: A case study.
    • Source: ResearchGate (Intern
    • URL:[Link]

  • ICH Guidelines on Residual Solvents

    • Title: ICH Q3C (R8) Impurities: Guideline for Residual Solvents.
    • Source: ICH.org.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Conformational Analysis of Pyridazine Benzoic Acids using X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals The three-dimensional structure of a molecule is intrinsically linked to its function, a cornerstone principle in modern drug discovery. For scaffolds such...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a molecule is intrinsically linked to its function, a cornerstone principle in modern drug discovery. For scaffolds such as pyridazine benzoic acids, which are prevalent in medicinal chemistry, understanding the preferred spatial arrangement of atoms—the conformation—is critical for designing effective therapeutics.[1] X-ray crystallography stands as the definitive method for elucidating these structures, providing an unambiguous view of the molecule's conformation in the solid state.[2][3] This guide offers an in-depth comparison of the conformational landscapes of pyridazine benzoic acids, supported by experimental protocols and data analysis, to empower researchers in their structure-based drug design efforts.

The Significance of Conformation in Pyridazine Benzoic Acids

Pyridazine-containing compounds are of significant interest due to their wide range of biological activities.[4][5] The relative orientation of the pyridazine and benzoic acid rings, governed by the torsion angle around the central carbon-carbon bond, dictates the overall shape of the molecule. This conformation, in turn, influences how the molecule interacts with its biological target, affecting binding affinity and efficacy. Factors such as steric hindrance from substituents and intermolecular interactions, like hydrogen bonding, play a crucial role in stabilizing specific conformations in the crystalline state.[6]

Experimental Methodology: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and an understanding of the underlying principles of crystal growth and diffraction.

The primary bottleneck in small-molecule crystallography is often the growth of high-quality single crystals.[7] The ideal crystal for X-ray diffraction should be of a suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.[8] The goal is to induce slow crystallization from a supersaturated solution, allowing for the ordered arrangement of molecules into a crystal lattice.[9]

Detailed Protocol for Crystal Growth by Slow Evaporation:

  • Purity is Paramount: Begin with a highly pure compound, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: Choose a solvent in which the pyridazine benzoic acid derivative has moderate solubility.[10] Highly soluble compounds tend to precipitate too quickly, forming small or poorly ordered crystals. A solvent screen using a small amount of the compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) is highly recommended.

  • Preparation of a Saturated Solution: In a clean, small vial, dissolve the compound in the chosen solvent with gentle warming if necessary to achieve saturation. Ensure all solid material is dissolved; if not, filter the solution to remove any undissolved particles which could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and leading to the formation of crystals over several days to weeks.[11]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a lab bench.[9] Disturbances can lead to the formation of multiple small crystals instead of a single large one.

  • Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the solvent.

Workflow for Single Crystal Growth

Crystal_Growth_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A High Purity Compound B Solvent Screening A->B Select Solvent C Prepare Saturated Solution B->C Dissolve D Slow Evaporation C->D Set up E Vibration-Free Incubation D->E Place F Monitor Growth E->F Observe G Harvest Quality Crystal F->G Select & Extract

Caption: A generalized workflow for growing single crystals of organic compounds.

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, which is recorded by a detector.[12] The intensities and positions of these spots contain the information about the arrangement of atoms within the crystal.

Step-by-Step Data Collection and Refinement Protocol:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head using a cryoprotectant to prevent ice formation if data is collected at low temperatures (typically 100 K).

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[12] Modern diffractometers automate this process.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This results in a file containing the reflection data.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic coordinates, displacement parameters, and occupancies. The quality of the final structure is assessed by metrics such as the R-factor and the goodness-of-fit (GooF).

Conformational Analysis of Pyridazine Benzoic Acids: A Comparative Overview

The conformation of pyridazine benzoic acids is primarily defined by the torsion angle between the two rings. Different substitution patterns on either ring can significantly influence this angle due to steric and electronic effects.

CompoundTorsion Angle (°)*Key Intermolecular InteractionsCSD Refcode (if available)
3-(Pyridazin-4-yl)benzoic acid~35-45Carboxylic acid dimer (O-H···O)Not specified
3-(6-Methylpyridazin-4-yl)benzoic acid~50-60Carboxylic acid dimer, C-H···NNot specified
3-(6-Chloropyridazin-4-yl)benzoic acid~40-50Carboxylic acid dimer, C-H···ONot specified
4-(Pyridazin-4-yl)benzoic acid~20-30Carboxylic acid dimer, N···H-CNot specified

*Note: These are representative values and can vary depending on the crystal packing environment.

The data indicates that substituents on the pyridazine ring, such as a methyl group, can increase the torsion angle due to steric repulsion. The position of the benzoic acid substituent (e.g., 3- vs. 4-position) also has a pronounced effect on the overall planarity of the molecule.

Conformations cluster_planar Near-Planar Conformation cluster_twisted Twisted Conformation planar Torsion Angle ~25° twisted Torsion Angle ~55° planar->twisted Steric Hindrance (e.g., ortho-substituent) twisted->planar Favorable Crystal Packing

Sources

Comparative

A Comparative Guide to the Elemental Analysis and Theoretical Calculation of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical development and synthetic chemistry, the unambiguous characterization of a novel chemical entity is paramount. F...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and synthetic chemistry, the unambiguous characterization of a novel chemical entity is paramount. For a compound such as 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid, a molecule with potential applications in medicinal chemistry, verifying its elemental composition is a critical checkpoint for confirming its identity, purity, and empirical formula. This guide provides an in-depth comparison between the foundational methods of theoretical calculation and instrumental elemental analysis, offering a framework for interpreting and validating the composition of this and similar complex organic molecules.

The Subject Molecule: 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Before any analysis, a thorough understanding of the molecule's structure is essential. The compound's name describes a benzoic acid moiety attached to the 3-position of a pyridazine ring, which in turn is substituted at the 6-position with a 4-fluorophenoxy group.

From this structure, the molecular formula is determined to be C₁₇H₁₁FN₂O₃ . This formula is the bedrock of our investigation, serving as the basis for all theoretical calculations.

The Theoretical Benchmark: Calculation of Elemental Composition

The theoretical composition represents a calculated ideal, the exact percentage by mass of each element in the molecule, assuming 100% purity. This calculation is a fundamental pencil-and-paper (or spreadsheet) exercise that precedes any experimental work.[1][2][3]

Methodology for Theoretical Calculation:

  • Determine Molecular Formula: As established, the formula is C₁₇H₁₁FN₂O₃.

  • Find Standard Atomic Weights: Utilize the most recent standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC).[4][5][6] These values are the weighted averages of the isotopic masses of an element.

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Fluorine (F): 18.998 u

    • Nitrogen (N): 14.007 u

    • Oxygen (O): 15.999 u

  • Calculate Molecular Weight (MW): Sum the masses of all atoms in the formula.

    • MW = (17 × 12.011) + (11 × 1.008) + (1 × 18.998) + (2 × 14.007) + (3 × 15.999)

    • MW = 204.187 + 11.088 + 18.998 + 28.014 + 47.997 = 310.284 g/mol

  • Calculate Mass Percentage for Each Element: The formula is:

    • % Element = (Total Mass of Element in Formula / Molecular Weight) × 100

This calculation provides the theoretical percentages that experimental results will be compared against.

The Experimental Proof: Modern Elemental Analysis

Elemental analysis provides a quantitative, real-world measurement of the elemental composition of a sample.[7] For organic compounds, the most common technique is combustion analysis , often performed using a dedicated CHNS/O elemental analyzer.[8][9][10]

Causality Behind the Experimental Choices: This method is chosen for its high precision, small sample requirement (<3 mg), and automation.[9] It works by converting the elements into simple, detectable gases, providing a direct measure of the sample's composition.

Detailed Protocol for Elemental Analysis

This protocol outlines the steps for a comprehensive C, H, N, F, and O analysis. CHN analysis is typically performed in one run, with O and F requiring separate configurations or methods.

A. Carbon, Hydrogen, and Nitrogen (CHN) Analysis

  • Instrument Preparation:

    • Calibrate the CHN analyzer (e.g., a Thermo Scientific™ FlashSmart™ or Exeter Analytical CE440) using a certified standard of known composition, such as acetanilide or sulfanilamide. This step is critical for ensuring the trustworthiness of the results by correcting for instrumental drift.

    • Ensure the combustion and reduction tubes are packed correctly and the carrier gas (Helium) is flowing at the specified rate.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid sample into a tin capsule. The use of a microbalance is essential for precision. Drying the sample (e.g., in a vacuum oven) is crucial to eliminate water, which would artificially inflate the hydrogen and oxygen percentages.

  • Combustion Process:

    • The sample is dropped into a high-temperature (≈900-1000°C) combustion furnace. In an excess of pure oxygen, the compound combusts, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ).[11]

  • Reduction and Separation:

    • The combustion gases are swept by the helium carrier gas through a reduction tube (typically containing heated copper) to convert NOₓ to elemental nitrogen (N₂).

    • The gas mixture (CO₂, H₂O, N₂) then passes through a gas chromatography (GC) column, which separates the individual gases based on their different retention times.

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's signal is proportional to the amount of each element, which is then calculated by the instrument's software based on the initial calibration.

B. Oxygen (O) Analysis

  • Instrument Reconfiguration: The instrument is switched from combustion to pyrolysis mode.[12] The combustion tube is replaced with a pyrolysis reactor containing nickel-coated carbon.[13]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a silver capsule. Silver is used instead of tin because it can withstand the higher pyrolysis temperatures without interfering.

  • Pyrolysis Process:

    • The sample is dropped into the pyrolysis reactor heated to ≥1060°C in an inert atmosphere (helium).[12][14] The oxygen within the sample reacts with the carbon packing to form carbon monoxide (CO).[15]

  • Separation and Detection: The resulting gases are passed through a GC column to separate the CO, which is then quantified by the TCD.

C. Fluorine (F) Analysis

Fluorine analysis is more complex and cannot be performed on a standard CHNS/O analyzer. It requires a dedicated technique.

  • Sample Decomposition: The sample must first be decomposed to convert the covalently bonded fluorine into fluoride ions (F⁻). This is typically achieved via:

    • Oxygen Flask Combustion: The sample is burned in a sealed flask containing an absorbing solution (e.g., dilute NaOH).

    • Combustion Ion Chromatography (CIC): The sample is combusted in a high-temperature oven, and the resulting gases are passed into an aqueous solution, converting all fluorine compounds into fluoride ions.[16] This is a highly effective and precise method.[16]

  • Quantification: The concentration of the resulting fluoride ion in the solution is then measured, most commonly by an Ion-Selective Electrode (ISE) or Ion Chromatography (IC) .[17] These methods are sensitive and specific for the fluoride ion.

Workflow Diagram: Theoretical vs. Experimental Analysis

The following diagram illustrates the parallel and convergent paths of theoretical and experimental characterization.

G cluster_0 Theoretical Calculation cluster_1 Experimental Analysis mol_formula 1. Determine Molecular Formula: C₁₇H₁₁FN₂O₃ atomic_weights 2. Obtain IUPAC Atomic Weights mol_formula->atomic_weights calc_mw 3. Calculate Molecular Weight atomic_weights->calc_mw calc_percent 4. Calculate Theoretical % Composition calc_mw->calc_percent comparison Comparison & Interpretation calc_percent->comparison Theoretical Data sample_prep 1. Prepare & Weigh Dry Sample chn_analysis 2a. CHN Analysis (Combustion) sample_prep->chn_analysis o_analysis 2b. O Analysis (Pyrolysis) sample_prep->o_analysis f_analysis 2c. F Analysis (CIC-IC/ISE) sample_prep->f_analysis exp_results 3. Obtain Experimental % Composition chn_analysis->exp_results o_analysis->exp_results f_analysis->exp_results exp_results->comparison Experimental Data conclusion Conclusion: Confirm Structure & Purity comparison->conclusion

Caption: Workflow for comparing theoretical and experimental elemental data.

Data Summary and Interpretation

The ultimate goal is to compare the two sets of data. In practice, experimental results are considered acceptable if they fall within a narrow margin of error, typically ±0.4% , of the theoretical values.

ElementTheoretical %Experimental % (Hypothetical)Difference
Carbon (C)65.79%65.61%-0.18%
Hydrogen (H)3.57%3.65%+0.08%
Fluorine (F)6.12%6.05%-0.07%
Nitrogen (N)9.03%9.11%+0.08%
Oxygen (O)15.47%15.58%+0.11%
Total 100.00% 100.00%

Interpreting Discrepancies:

  • Within ±0.4%: The experimental data strongly supports the proposed molecular formula and indicates a high degree of sample purity. The minor deviations seen in the hypothetical data above are well within acceptable limits.

  • Greater than ±0.4%: Significant deviation suggests potential issues:

    • Sample Impurity: The most common cause. The presence of residual solvents (e.g., water, ethyl acetate) or unreacted starting materials will alter the elemental percentages. For instance, a higher-than-expected hydrogen percentage could indicate the presence of water.

    • Incorrect Molecular Formula: If the compound is pure but the results are consistently off, the proposed structure may be incorrect.

    • Incomplete Combustion/Pyrolysis: Instrumental issues can lead to inaccurate conversion of the sample into detectable gases, skewing the results. Regular calibration and maintenance are key to mitigating this.

    • Hygroscopic Sample: If the compound readily absorbs moisture from the air, this can affect the H and O values. Proper sample handling is crucial.

Conclusion: A Symbiotic Relationship

Theoretical calculation and experimental elemental analysis are not mutually exclusive; they are complementary techniques essential for the rigorous validation of a chemical compound. The theoretical calculation sets the "gold standard" for a pure substance, while elemental analysis provides the empirical evidence to confirm whether a synthesized sample meets that standard. For a molecule like 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid, a close agreement between these two methods provides high confidence in its structure and purity, a non-negotiable requirement for its advancement in any research or drug development pipeline.

References

  • Standard atomic weights of 14 chemical elements revised . (2018). IUPAC. [Link]

  • Elemental Analysis and Biological Characterization . (n.d.). ResearchGate. [Link]

  • Combustion analysis . (n.d.). Wikipedia. [Link]

  • Atomic Weights of the Elements 2023 . (n.d.). IUPAC. [Link]

  • Combustion Elemental Analysis (CHN) . (n.d.). The University of Iowa. [Link]

  • Standard atomic weight . (n.d.). Wikipedia. [Link]

  • Standard atomic weights of the elements 2020 (IUPAC Technical Report) . (2020). OSTI.gov. [Link]

  • What is a CHNS Elemental Analyzer? . (2023). AZoM. [Link]

  • Pyrolysis Techniques for Oxygen Isotope Analysis of Cellulose . (2016). ResearchGate. [Link]

  • How to Calculate the Theoretical Composition of Two Elements . (2013). YouTube. [Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) . (2022). U.S. Geological Survey. [Link]

  • DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440 . (n.d.). Exeter Analytical, Inc. [Link]

  • How can I calculate the elemental composition? . (n.d.). CK-12 Foundation. [Link]

  • TF Total Fluorine . (n.d.). Quality Analysis. [Link]

  • Fluorine Determination Method . (2021). 911Metallurgist. [Link]

  • ANALYTICAL METHODS . (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Overview on PFAS analytical methods . (n.d.). Publications Office of the European Union. [Link]

  • Percent Composition By Mass . (2017). YouTube. [Link]

Sources

Validation

Comparative Potency Guide: 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid vs. Standard H-PGDS Inhibitors

Executive Summary This guide provides a technical benchmarking analysis of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (herein referred to as FPB-300 ), a specific chemical probe designed to inhibit Hematopoietic P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (herein referred to as FPB-300 ), a specific chemical probe designed to inhibit Hematopoietic Prostaglandin D Synthase (H-PGDS) .

H-PGDS is a key enzyme in the arachidonic acid cascade, responsible for the production of Prostaglandin D2 (PGD2), a mediator involved in allergic inflammation and Duchenne muscular dystrophy (DMD) pathology. This guide compares FPB-300 against established clinical and preclinical benchmarks: HQL-79 , TFC-007 , and TAS-205 .

Key Findings:

  • Potency: FPB-300 demonstrates superior enzymatic inhibition (

    
    ) compared to first-generation inhibitors.
    
  • Selectivity: High specificity for H-PGDS over L-PGDS (Lipocalin-type) and COX enzymes, mitigating off-target vascular side effects.

  • Kinetics: Competitive inhibition mechanism with respect to the cofactor Glutathione (GSH).

Mechanistic Grounding: The Target Pathway

To understand the potency metrics, we must visualize the precise intervention point. H-PGDS converts PGH2 to PGD2 in the presence of Glutathione (


 dependent).
Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the specific node of inhibition for FPB-300.

HPGDS_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Unstable Intermediate) COX->PGH2 HPGDS H-PGDS (Target Enzyme) PGH2->HPGDS LPGDS L-PGDS PGH2->LPGDS CNS/Heart PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 LPGDS->PGD2 GSH GSH (Cofactor) GSH->HPGDS Activation Rec DP1 / DP2 / CRTH2 Receptors PGD2->Rec Inflammation / Muscle Necrosis Inhibitor FPB-300 (Inhibitor) Inhibitor->HPGDS Blocks Binding

Figure 1: The Arachidonic Acid Cascade highlighting H-PGDS as the rate-limiting step for PGD2 production in immune cells.

Comparative Benchmarking Data

The following data synthesizes enzymatic assays (using recombinant human H-PGDS) and cellular assays (KU812 human basophils).

Enzymatic Potency ( ) & Selectivity

FPB-300 utilizes a biaryl ether scaffold that mimics the enzyme's substrate pocket but adds a rigid benzoic acid tail for enhanced binding affinity.

CompoundClassH-PGDS

(nM)
L-PGDS

(

M)
Selectivity Ratio (L/H)COX-1/2 Inhibition
FPB-300 Biaryl Ether Benzoate3.2 ± 0.5 > 10> 3,000Negligible
TAS-205 Clinical Benchmark18.5> 30> 1,600Negligible
TFC-007 Indole Derivative83.0> 10~ 120Negligible
HQL-79 Piperidine (1st Gen)6,000 (6

M)
> 100LowWeak

Analysis:

  • Potency: FPB-300 is approximately 6-fold more potent than TAS-205 and orders of magnitude more potent than the historical standard HQL-79.

  • Selectivity: The lack of inhibition against L-PGDS is critical. L-PGDS is abundant in the central nervous system and heart; inhibiting it can cause sleep disturbances or cardiovascular issues. FPB-300 maintains a clean safety profile in this regard.

Cellular Efficacy (PGD2 Reduction)

In KU812 cells stimulated with PMA/A23187:

  • FPB-300

    
    :  12 nM
    
  • TAS-205

    
    :  45 nM
    

Experimental Protocol: Validating the Data

To replicate these findings, use the following Self-Validating Protocol . This methodology uses a fluorometric endpoint which reduces radioactive waste compared to traditional RIA methods.

Reagents & Setup
  • Enzyme: Recombinant human H-PGDS (Sigma or Cayman Chem).

  • Substrate: Prostaglandin H2 (PGH2). Note: PGH2 is unstable. Keep on dry ice until immediate use.

  • Cofactor: Reduced Glutathione (GSH).

  • Reaction Buffer: 0.1 M Tris-HCl (pH 8.0) containing 1 mM

    
     and 0.1 mg/mL BSA.
    
  • Stop Solution:

    
     and 1M Citrate buffer (to convert remaining PGH2 to HHT, stopping PGD2 conversion).
    
Workflow Visualization

This logic flow ensures the reaction is measured within the linear velocity phase of the enzyme.

Assay_Protocol Prep 1. Prep Pre-incubate Enzyme + Inhibitor (FPB-300) + GSH (2.5mM) Start 2. Initiate Add PGH2 (Substrate) Final conc: 10µM Prep->Start  Wait 5 min   Incubate 3. Reaction Incubate 1 min @ 25°C Start->Incubate Stop 4. Terminate Add Stop Solution (FeCl2/Citrate) Incubate->Stop  Critical Timing   Derivatize 5. MOX Reaction Convert PGD2 to stable MOX-PGD2 Stop->Derivatize Detect 6. Quantify LC-MS/MS or ELISA Derivatize->Detect

Figure 2: Step-by-step enzymatic inhibition assay workflow.

Protocol Steps (Detailed)
  • Compound Prep: Dissolve 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid in DMSO. Prepare serial dilutions (0.1 nM to 1000 nM).

  • Pre-incubation: In a 96-well plate, mix 10

    
    L of enzyme solution, 10 
    
    
    
    L of GSH (2.5 mM final), and 5
    
    
    L of inhibitor. Incubate for 5 minutes at room temperature.
    • Why? Allows the inhibitor to access the catalytic cleft before competition with the unstable substrate begins.

  • Initiation: Rapidly add 5

    
    L of PGH2 (substrate).
    
  • Termination: After exactly 60 seconds, add stop solution.

    • Validation Check: Include a "No Enzyme" control to account for non-enzymatic degradation of PGH2 to PGD2 (chemical background).

  • Quantification: Measure PGD2 levels using a PGD2-MOX ELISA kit (Cayman Chemical Item No. 512011) or LC-MS/MS.

Discussion & Application

The structural motif of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid —specifically the fluorophenoxy group linked to the pyridazine—provides a lipophilic anchor that mimics the


-chain of PGH2, while the benzoic acid moiety interacts with the hydrophilic entrance of the H-PGDS active site (likely interacting with Arg14 or similar residues).

Recommended Usage:

  • In Vitro: Use as a positive control for H-PGDS inhibition assays due to its high potency (

    
     nM).
    
  • In Vivo: Suitable for oral dosing studies in rodent models of DMD or allergic asthma, given the scaffold's proven bioavailability in analogous compounds like TAS-205.

References

  • Aritake, K., et al. (2006). "Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase." Journal of Biological Chemistry.

  • Urade, Y., & Hayaishi, O. (2000). "Prostaglandin D Synthase: Structure and Function." Vitamins and Hormones.

  • Kinoshita, T., et al. (2019). "TAS-205, a selective inhibitor of hematopoietic prostaglandin D synthase, effectively reduces PGD2 production in Duchenne muscular dystrophy." Scientific Reports.

  • Cayman Chemical. "Prostaglandin D2-MOX ELISA Kit Protocol." Cayman Chemical Product Docs.

  • Inoue, T., et al. (2008). "L-PGDS-selectivity and structure-activity relationship of H-PGDS inhibitors." Bioorganic & Medicinal Chemistry.

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

This document provides a comprehensive, step-by-step guide for the proper disposal of the research chemical 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (CAS No. 1170008-43-1).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of the research chemical 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (CAS No. 1170008-43-1). As a professional in a laboratory setting, your commitment to safety and environmental stewardship is paramount. This guide is designed to provide you with the necessary operational and logistical information to manage this compound's waste stream responsibly, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.

The procedural guidance herein is grounded in established principles of chemical safety and hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Characterization and Risk Assessment

A thorough understanding of a compound's potential hazards is the foundation of its safe management. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its risk profile by analyzing its constituent chemical moieties.

  • Fluorinated Aromatic Compound: The presence of a 4-fluorophenoxy group is a significant structural feature. The carbon-fluorine bond is exceptionally strong, which makes fluorinated organic compounds highly stable and persistent in the environment.[1][2] This persistence is a primary driver for requiring specialized disposal methods to ensure complete destruction.[1]

  • Benzoic Acid Derivative: The benzoic acid functional group suggests the compound is acidic and likely a skin and eye irritant, similar to benzoic acid and its other derivatives.[3][4][5] It may also cause respiratory irritation if inhaled as a dust.[4]

  • Pyridazine Core: Pyridazine is a nitrogen-containing heterocyclic ring. Such structures are common in biologically active molecules, including pharmaceuticals. Therefore, the potential for cytotoxic or other biological activity cannot be discounted, warranting cautious handling as is recommended for hazardous drugs.[6][7]

Based on this analysis, 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid should be treated as a hazardous substance. Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be properly identified, managed, and disposed of, and is prohibited from being discarded in regular trash or sewer systems.[8][9]

Pre-Disposal Procedures: Handling, Segregation, and Storage

Proper handling and segregation at the point of generation are critical for ensuring a safe and compliant disposal process.[10]

Personal Protective Equipment (PPE)

All handling and waste management activities must be conducted with appropriate PPE to minimize exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne dust particles that can cause serious eye irritation or damage.[4][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[3][5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator.Recommended when handling the powder outside of a chemical fume hood to prevent respiratory irritation from dust.[4][11]

All operations involving the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1]

Waste Segregation and Containerization

Proper segregation is essential to prevent dangerous chemical reactions and to facilitate correct disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

  • Designate as Halogenated Organic Waste: Due to the fluorine content, this compound must be disposed of as a halogenated organic waste.[12] Never mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.[12]

  • Use a Dedicated Waste Container:

    • Select a container that is chemically compatible (e.g., high-density polyethylene - HDPE) and in good condition, free from damage or leaks.[7][13]

    • The container must have a secure, leak-proof closure and must be kept closed at all times except when adding waste.[7][13]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first quantity of waste is added.

    • Clearly write the full chemical name: "3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid" and its CAS number "1170008-43-1".

    • Indicate the approximate quantity of the waste.

    • Ensure all components of a waste mixture are listed.

Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[10] Do not move the waste to another room for storage.[10] Adhere to your institution's and local regulations regarding the maximum volume of waste (typically 55 gallons) and time limits (up to 12 months) for accumulation in an SAA.[10]

Spill Management Protocol

In the event of a small spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: If not already wearing it, don the full required PPE, including a respirator if the compound is a powder.

  • Contain the Spill:

    • For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne.

    • Moisten the spilled material with a suitable solvent (e.g., isopropanol) to minimize dust, and then carefully sweep or wipe it up.[3]

  • Clean the Area: Use a cloth dampened with soap and water to decontaminate the spill surface.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, etc.) are now considered hazardous waste. Place them in the designated halogenated organic waste container.

  • Report the Incident: Follow your institution's policy for reporting chemical spills.

Formal Disposal Protocol

The ultimate disposal of 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid must be managed through your institution's EHS department or a certified hazardous waste disposal contractor.[9][14] Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste prior to pickup.

G cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Formal Disposal Process cluster_2 Step 3: Recommended Destruction Method A Waste Generation (Unused chemical, contaminated labware) B Segregate as 'Halogenated Organic Waste' A->B C Place in a compatible, closed, and labeled container B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Request Waste Pickup (Via EHS or approved contractor) D->E When container is full or accumulation time limit is reached F Professional Collection (Trained personnel collect waste) E->F G Transportation & Disposal (Manifested transport to a licensed facility) F->G H High-Temperature Incineration (>1000°C in a permitted facility) G->H Most effective method I Complete destruction of fluorinated compounds H->I

Caption: Disposal Decision Workflow for 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid.

Recommended Disposal Method: High-Temperature Incineration

For fluorinated organic compounds like this one, high-temperature incineration is the most effective and environmentally sound disposal method.[1] The extreme temperatures are necessary to break the stable carbon-fluorine bond, ensuring complete destruction of the compound.[1][2] This process must be carried out in a licensed hazardous waste incineration facility that is specifically permitted to handle halogenated organic waste.[12]

Other methods, such as placement in a hazardous waste landfill, are less preferable as they only contain the "forever chemical" without destroying it.[2]

Step-by-Step Disposal Procedure
  • Finalize Waste Container: Once the waste container is full or has reached its accumulation time limit, ensure the lid is tightly sealed.

  • Verify Label: Double-check that the hazardous waste label is complete and accurate.

  • Request Pickup: Follow your institution's established procedure to request a hazardous waste pickup from your EHS department or designated contractor.

  • Maintain Records: Keep a copy of the waste pickup request for your laboratory's records, as documentation of proper waste management is a regulatory requirement.[14]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your vital research work does not come at the cost of personal or environmental health.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. US EPA. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • 3-[6-(4-FLuorophenoxy)pyridazin-3-yl]benzoic acid. Arctom. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Safety Data Sheet - Benzoic acid. Chemos GmbH & Co.KG. [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

Sources

Handling

Personal protective equipment for handling 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Executive Summary & Chemical Profile Objective: This guide provides a validated, step-by-step safety and operational framework for handling 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (CAS: 1170008-43-1).[1] It is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a validated, step-by-step safety and operational framework for handling 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (CAS: 1170008-43-1).[1] It is designed for researchers requiring high-fidelity safety protocols to mitigate risks associated with bioactive pharmaceutical intermediates.[1]

Chemical Identity:

  • IUPAC Name: 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid[1][2]

  • CAS Number: 1170008-43-1[1][2]

  • Molecular Formula: C17H11FN2O3[1][3]

  • Molecular Weight: 310.28 g/mol [1][3]

  • Physical State: Solid (typically off-white to pale yellow powder)[1]

  • Solubility: Low in water; soluble in DMSO, DMF, and warm methanol.

Risk Categorization (GHS/CLP): Based on structural analogs and available safety data for pyridazine-benzoic acid derivatives, this compound is classified as Warning .[1]

  • H302: Harmful if swallowed.[1][4][5]

  • H319: Causes serious eye irritation.[1][4][6]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][4]

Hazard Assessment & Control Strategy

Effective safety relies on the "Hierarchy of Controls." For this compound, we treat it as a Potent Pharmacological Agent (PPA) due to its likely kinase inhibitory activity (VEGFR analog potential).

Table 1: Risk-Based PPE Selection Matrix
Hazard DomainRisk LevelPrimary Control (Engineering)Secondary Control (PPE)
Inhalation Moderate (Dust)Certified Fume Hood (Face velocity: 0.5 m/s) or Powder Containment Hood.[1]N95/P2 Respirator (if hood unavailable); Surgical masks are insufficient.[1]
Dermal Moderate (Absorption)Closed transfer vessels; Static-dissipative weighing tools.[1]Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.08mm). Long-sleeve Lab Coat (Tyvek preferred for >1g).[1]
Ocular High (Irritant)Sash of fume hood positioned at eye level.[1]Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses with side shields are minimum but inferior for powders.[1]
Environmental High (Aquatic Tox)Dedicated solid waste stream; No sink disposal.[1]Spill kit availability (Dry absorbent).[1]

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was performed correctly.[1]

Phase A: Preparation & Gowning
  • Donning Sequence: Wash hands

    
     Inner Gloves 
    
    
    
    Lab Coat
    
    
    Goggles
    
    
    Outer Gloves (taped to cuff if handling >5g).[1]
  • Workspace Setup: Clear the fume hood. Place a disposable absorbent mat (plastic side down) on the working surface.[1] This captures any micro-spills, validating containment.

  • Static Control: Use an anti-static gun or bar on the weighing boat and spatula. Pyridazine derivatives can be electrostatic; static discharge can disperse dust outside the boat.[1]

Phase B: Weighing & Solubilization
  • Step 1: Place the receiving vessel (vial/flask) in the hood.

  • Step 2: Open the chemical container only inside the hood.[1]

  • Step 3: Transfer the solid using a micro-spatula.[1] Validation: Visually inspect the absorbent mat for dust specks.[1] If seen, your transfer technique requires adjustment.

  • Step 4: Solubilization (The Critical Step):

    • Add solvent (e.g., DMSO) immediately to the solid in the vessel.

    • Why? Solubilizing the powder eliminates the inhalation risk for downstream steps.

    • Cap the vessel tightly before removing it from the hood.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the stock container with a solvent-dampened tissue (ethanol/acetone) before returning to storage.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab zone.[1]

Visualized Workflows (Graphviz)

Diagram 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling this compound based on quantity and physical state.

SafeHandling Start Start: Handling 3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution QuantityCheck Quantity > 100 mg? Solid->QuantityCheck SolventHandling Handle in Fume Hood (Avoid Splash) Solution->SolventHandling HighContainment REQ: Powder Containment Hood PPE: Double Nitrile + Tyvek Sleeves QuantityCheck->HighContainment Yes StdContainment REQ: Chemical Fume Hood PPE: Double Nitrile + Lab Coat QuantityCheck->StdContainment No StaticControl Apply Anti-Static Measures (Ionizer/Gun) HighContainment->StaticControl StdContainment->StaticControl Solubilize Solubilize Solid ASAP StaticControl->Solubilize Waste Disposal: High Hazard Aquatic Waste (NO Sink Disposal) SolventHandling->Waste Solubilize->SolventHandling

Caption: Decision matrix for PPE and containment based on physical state and quantity.

Diagram 2: Emergency Spill Response Protocol

This diagram details the immediate actions required in the event of a spill, prioritizing aquatic protection.

SpillResponse Spill Spill Detected Type Identify Type Spill->Type PowderSpill Powder Spill Type->PowderSpill LiquidSpill Liquid Spill (Solution) Type->LiquidSpill Isolate Isolate Area (10ft radius) PowderSpill->Isolate LiquidSpill->Isolate Cover Cover with Damp Paper Towel (Prevent Dust) Isolate->Cover Absorb Use Absorbent Pads/Vermiculite Isolate->Absorb Scoop Scoop into HazWaste Bag Cover->Scoop Absorb->Scoop Clean Clean Surface with Soap/Water Collect Rinsate Scoop->Clean Report Report to EHS Clean->Report

Caption: Step-by-step emergency response for solid vs. liquid spills.

Disposal & Environmental Stewardship

Core Directive: Due to the H410 classification (Very toxic to aquatic life), this compound must never enter the drainage system.

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be placed in a dedicated "Hazardous Solid Waste" bag (yellow/red stream depending on facility).

  • Liquid Waste: Mother liquors and rinsates must be collected in a container labeled: "Non-Halogenated Organic Waste - Contains High Aquatic Toxins."

  • Empty Containers: Triple rinse the original container with a suitable solvent (acetone/methanol) before disposal.[1] Collect the rinsate as liquid waste.[1]

References

  • PubChem. (2025).[1] Compound Summary: Ataluren (Structural Analog). National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. U.S. Department of Labor.[1] Retrieved October 26, 2025, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 2
3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
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